4-Methyl-3-(methylthio)-5-phenyl-4h-1,2,4-triazole
Description
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Properties
IUPAC Name |
4-methyl-3-methylsulfanyl-5-phenyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-13-9(11-12-10(13)14-2)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMPWJBMMZNZRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SC)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180468 | |
| Record name | 1H-1,2,4-Triazole, 4-methyl-3-(methylthio)-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25812-76-4 | |
| Record name | 1H-1,2,4-Triazole, 4-methyl-3-(methylthio)-5-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025812764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-1,2,4-Triazole, 4-methyl-3-(methylthio)-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical Structure, Synthesis, and Applications of 4-Methyl-3-(methylthio)-5-phenyl-4H-1,2,4-triazole: A Technical Whitepaper
Executive Summary
The rational design of heterocyclic compounds is a cornerstone of both modern medicinal chemistry and advanced materials science. 4-Methyl-3-(methylthio)-5-phenyl-4H-1,2,4-triazole (CAS: 25812-76-4) is a highly versatile S-methylated 1,2,4-triazole derivative. Characterized by its stable thioether linkage and electron-rich aromatic system, this compound serves as a critical orthosteric fragment in highly selective G-protein-coupled receptor (GPCR) ligands and as a potent non-cyanide complexing agent in metallurgical electroplating.
This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its regioselective synthesis, and its field-proven applications.
Physicochemical Profiling and Structural Dynamics
The molecular architecture of this compound consists of a central 1,2,4-triazole ring substituted with a phenyl group at the C5 position, a methyl group at the N4 position, and a methylthio (methylsulfanyl) group at the C3 position. This specific arrangement dictates its lipophilicity, hydrogen-bond acceptor capacity, and coordination chemistry.
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| IUPAC Name | 4-Methyl-3-(methylsulfanyl)-5-phenyl-4H-1,2,4-triazole |
| CAS Number | 25812-76-4 |
| Molecular Formula | C₁₀H₁₁N₃S |
| Molecular Weight | 205.28 g/mol |
| Melting Point | ~138 °C |
| Boiling Point | 387.9 ± 25.0 °C (Predicted) |
| SMILES String | CSC1=NN=C(N1C)C1=CC=CC=C1 |
Data sourced and verified from[Matrix Fine Chemicals chemical databases [4.1]].
Mechanistic Causality of Regioselective S-Alkylation
The synthesis of this compound is achieved through the alkylation of its precursor, 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS: 38942-51-7).
The Causality Behind the Chemistry
1,2,4-triazole-3-thiols exhibit tautomerism between the thiol (-SH) and thione (=S) forms. When subjected to an alkaline environment, the proton is abstracted, generating an ambidentate anion with electron density distributed across the sulfur and nitrogen atoms.
According to Hard-Soft Acid-Base (HSAB) theory, the thiolate sulfur is a "soft" nucleophile due to its larger atomic radius and polarizability. Methyl iodide (CH₃I) acts as a "soft" electrophile. Consequently, the SN2 nucleophilic attack occurs almost exclusively at the sulfur atom rather than the nitrogen, resulting in highly regioselective S-alkylation rather than N-alkylation[1].
Diagram 1: Regioselective S-alkylation mechanism of 1,2,4-triazole-3-thiol.
Self-Validating Experimental Protocol
To ensure high yield and verifiable regioselectivity, the following protocol is employed:
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Initiation : Dissolve 10 mmol of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol in 20 mL of ethanol.
-
Deprotonation : Add 11 mmol of 1.0 M aqueous NaOH dropwise. Validation checkpoint: The solution transitions from cloudy to clear as the soluble sodium thiolate salt forms.
-
Alkylation : Introduce 12 mmol of methyl iodide (CH₃I) dropwise at 0 °C to prevent exothermic side reactions, then allow the mixture to warm to ambient temperature.
-
In-Process Monitoring : Monitor via Thin Layer Chromatography (TLC). Self-validation: The disappearance of the thiol precursor can be confirmed using Ellman's reagent (DTNB), which reacts only with free thiols.
-
Isolation : Quench with water, extract the aqueous layer with Dichloromethane (DCM, 4x), dry the combined organic extracts over anhydrous Na₂SO₄, and concentrate in vacuo[2].
-
Analytical Confirmation : Perform ¹H NMR. The successful S-alkylation is definitively confirmed by the absence of the S-H proton signal and the appearance of a sharp singlet at ~2.6–2.8 ppm corresponding to the new S-CH₃ group[1].
Advanced Applications
Medicinal Chemistry: Bitopic Ligands for Dopamine D3 Receptors
In neuropharmacology, designing ligands that selectively target the Dopamine D3 Receptor (D3R) over the highly homologous D2 Receptor (D2R) is notoriously difficult due to their highly conserved orthosteric binding pockets (OBP).
Researchers leverage 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives as low-affinity orthosteric fragments in bitopic (dual-steric) ligands. By intentionally utilizing a primary pharmacophore with limited affinity for the conserved OBP, the ligand's overall binding is driven heavily by a secondary binding fragment (SBF) that interacts with the less-conserved allosteric site[3]. This strategic structural choice drastically reduces ligand promiscuity across aminergic GPCRs, yielding D3R antagonists with exceptional selectivity (e.g., >900-fold D3R/D2R selectivity)[3][4].
Materials Science: Non-Cyanide Electroplating
Historically, cyanide has been the standard complexing agent in copper-tin alloy electroplating because it effectively brings the deposition potentials of disparate metals closer together. Due to severe environmental and safety hazards, the industry has shifted toward non-cyanide alternatives.
Thiourea and triazole-thioether compounds, such as this compound, act as superior complexing agents. The sulfur and nitrogen heteroatoms coordinate strongly with transition metals (like Cu²⁺ and Sn²⁺). This coordination stabilizes the plating bath, suppresses abnormal crystalline precipitation, and controls the balance between nucleation and crystal growth, resulting in a smooth, high-performance alloy film without the toxicity of cyanides[5].
Diagram 2: Divergent industrial and pharmacological applications of the triazole-thioether scaffold.
Conclusion
The chemical behavior of this compound exemplifies the power of targeted heteroatom manipulation. By understanding the causality behind its regioselective S-alkylation, researchers can reliably synthesize this scaffold. Whether mitigating off-target effects in neurological drug development or replacing toxic cyanides in metallurgical processes, this compound remains a critical building block in applied chemical sciences.
References
1.[5] Google Patents. JP2010189753A - Plating bath and plating method using the same. Retrieved from: 2.[4] National Institutes of Health (PMC). Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists. Retrieved from: 3.[3] National Institutes of Health (PMC). Leveraging a Low-Affinity Diazaspiro Orthosteric Fragment to Reduce Dopamine D3 Receptor (D3R) Ligand Promiscuity across Highly Conserved Aminergic G‑Protein-Coupled Receptors (GPCRs). Retrieved from: 4.[2] European Patent Office / Googleapis. MULTI-CYCLIC COMPOUNDS AND METHOD OF USE - EP 1994030 B1. Retrieved from: 5.[6] Matrix Fine Chemicals. 4-METHYL-3-(METHYLSULFANYL)-5-PHENYL-4H-1,2,4-TRIAZOLE | CAS 25812-76-4. Retrieved from: 6.[1] ResearchGate. Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Retrieved from:
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- 6. 4-METHYL-3-(METHYLSULFANYL)-5-PHENYL-4H-1,2,4-TRIAZOLE | CAS 25812-76-4 [matrix-fine-chemicals.com]
A Technical Guide to the Biological Activities of 1,2,4-Triazole Derivatives with Methylthio Groups
Introduction
The 1,2,4-triazole ring is a five-membered heterocyclic scaffold containing three nitrogen atoms, which has become a cornerstone in medicinal chemistry.[1][2] Its unique structural features, including hydrogen bonding capability, dipole character, and structural rigidity, allow for high-affinity interactions with a wide range of biological receptors and enzymes.[3][4] This has led to the development of numerous drugs with a 1,2,4-triazole core, demonstrating a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anticonvulsant, anti-inflammatory, and antiviral properties.[1][5][6] Notable examples of commercially successful drugs include the antifungal agents fluconazole and itraconazole, which have profoundly impacted the treatment of systemic fungal infections.[7][8][9]
The functionalization of the 1,2,4-triazole ring is a key strategy for modulating its biological activity. The introduction of a sulfur-containing moiety, particularly a thiol (-SH) group and its corresponding S-alkylated derivatives like the methylthio (-SCH₃) group, has proven to be particularly effective.[10][11] The thiol group can exist in tautomeric equilibrium with the thione form, providing a reactive handle for further chemical modification. The conversion of the thiol to a methylthio ether often enhances lipophilicity, which can improve cell membrane permeability and pharmacokinetic properties. Furthermore, the sulfur atom itself can engage in crucial interactions with biological targets. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 1,2,4-triazole derivatives that are specifically characterized by the presence of a methylthio group, offering insights for researchers and professionals in drug discovery and development.
Synthesis of 1,2,4-Triazole Derivatives with Methylthio Groups
The most prevalent and versatile method for synthesizing 3-methylthio-1,2,4-triazoles involves a multi-step process that begins with the formation of a 1,2,4-triazole-3-thione precursor, followed by S-alkylation.
1. Formation of the 1,2,4-Triazole-3-thione Core: The synthesis typically starts from an acid hydrazide. The acid hydrazide is reacted with an isothiocyanate to form a thiosemicarbazide intermediate.[12] This intermediate then undergoes base-catalyzed intramolecular dehydrative cyclization to yield the 4,5-disubstituted-1,2,4-triazole-3-thione.[7][12] The choice of base is critical; strong alkaline conditions (e.g., using potassium hydroxide or sodium hydroxide) facilitate the ring closure by promoting the removal of a water molecule.[13]
2. S-Methylation: The resulting 1,2,4-triazole-3-thione is then S-alkylated to introduce the methylthio group. This is a nucleophilic substitution reaction where the sulfur atom of the thione acts as the nucleophile. Common methylating agents include dimethyl sulfate or methyl iodide.[14] The reaction is typically carried out in a polar solvent like ethanol in the presence of a base (e.g., NaOH) to deprotonate the thiol tautomer, thereby increasing its nucleophilicity.[13]
Below is a generalized workflow for this synthetic approach.
Caption: General synthetic workflow for 3-methylthio-1,2,4-triazoles.
Experimental Protocol: Synthesis of 3-methylthio-4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole
This protocol describes a representative synthesis, starting from isonicotinohydrazide.
Step 1: Synthesis of 1-(isonicotinoyl)-4-phenylthiosemicarbazide
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Dissolve isonicotinohydrazide (10 mmol) in 50 mL of absolute ethanol in a 100 mL round-bottom flask.
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Add phenyl isothiocyanate (10 mmol) to the solution.
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Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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After completion, cool the mixture to room temperature.
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Filter the resulting white precipitate, wash with cold ethanol, and dry in a vacuum oven.
Step 2: Synthesis of 4-phenyl-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Suspend the thiosemicarbazide from Step 1 (8 mmol) in 40 mL of an 8% (w/v) aqueous sodium hydroxide solution.
-
Reflux the mixture for 6-8 hours with constant stirring.
-
Cool the reaction mixture in an ice bath and acidify to pH 5-6 using glacial acetic acid.[13]
-
Filter the precipitate that forms, wash thoroughly with distilled water, and recrystallize from ethanol to obtain the pure triazole-3-thione.
Step 3: Synthesis of 3-methylthio-4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole
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Dissolve the triazole-3-thione from Step 2 (5 mmol) in 30 mL of ethanol containing an equimolar amount of sodium hydroxide (5 mmol).
-
Stir the solution until the thione is completely dissolved.
-
Add dimethyl sulfate (5.5 mmol) dropwise to the solution while keeping it cool in an ice bath.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the mixture into 100 mL of ice-cold water.
-
Filter the resulting solid, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to yield the final product.
Antimicrobial Activity
Derivatives of 1,2,4-triazole featuring a methylthio group have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.
Antibacterial Activity
The introduction of a methylthio group onto the 1,2,4-triazole scaffold has been explored as a strategy to develop new antibacterial agents. These compounds have shown activity against both Gram-positive and Gram-negative bacteria.[15] The lipophilic nature of the methylthio group may facilitate the compound's passage through the bacterial cell wall. Sekhar et al. (2018) reported a series of methylthio-linked pyrimidinyl-1,2,4-triazoles that were more active against Gram-negative bacteria than Gram-positive ones.[15] This suggests that the overall molecular structure, in addition to the methylthio group, plays a crucial role in determining the antibacterial spectrum.
| Compound Class | Key Substituents | Target Bacteria | Reported Activity (MIC in µg/mL) | Reference |
| Methylthio-linked pyrimidinyl-1,2,4-triazoles | 4-nitro substituent | P. aeruginosa | Pronounced activity | [15] |
| 3,3-bis(methylthio)acrylamide derivatives | Varies | Various | Promising results | [14] |
| 4-R-methylidenamino-5-(thiophene-2-yl)-1,2,4-triazole | 5-nitrofuran-2-yl | E. coli, S. aureus | Higher than Chlorhexidine | [16] |
| S-substituted 1,2,4-triazole-3-thiols | Pyridin-4-yl and others | E. coli, S. aureus | 31.25 - 62.5 | [17] |
Table 1: Selected examples of antibacterial activity of 1,2,4-triazole derivatives with thioether linkages.
Antifungal Activity
The 1,2,4-triazole core is famously associated with antifungal activity, primarily through the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.[4] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. Many commercial triazole antifungals, like fluconazole, function via this mechanism.[4]
Derivatives containing a thioether moiety, including methylthio groups, have been synthesized and tested to expand upon this established antifungal profile.[18] These modifications can influence the compound's binding affinity to the CYP51 enzyme or alter its pharmacokinetic properties. Studies have shown that novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety exhibit significant antifungal activities against various plant pathogens like Botrytis cinerea.[18]
| Compound Class | Key Substituents | Target Fungi | Reported Activity (Inhibition Rate @ 50 µg/mL) | Reference |
| Menthol-derived 1,2,4-triazole-thioethers | o-CH₃ Ph, o-Cl Ph | Physalospora piricola | 93.3%, 79.4% | [19] |
| 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidines | Varies | Botrytis cinerea | Up to 80.38% | [18] |
| 1,2,4-triazole-3-thiol derivatives | 5-bromthiophen-2-yl | Candida albicans | Approaching Nistatin | [16] |
| S-substituted 1,2,4-triazole-3-thiols | Pyridin-4-yl and others | Candida albicans | 31.25 - 62.5 (MIC in µg/mL) | [17] |
Table 2: Selected examples of antifungal activity of 1,2,4-triazole derivatives with thioether linkages.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Future Perspectives and Conclusion
The 1,2,4-triazole scaffold functionalized with a methylthio group represents a promising and versatile platform for the development of new therapeutic agents. The research summarized in this guide demonstrates a broad range of biological activities, with significant potential in the fields of antimicrobial and anticancer therapy. The synthetic accessibility of these compounds allows for extensive structural modifications, enabling fine-tuning of their activity, selectivity, and pharmacokinetic profiles.
Future research should focus on several key areas. Firstly, comprehensive structure-activity relationship (SAR) studies are needed to systematically explore the impact of different substituents at the N4 and C5 positions of the triazole ring in conjunction with the C3-methylthio group. Secondly, elucidation of the precise mechanisms of action is crucial; while inhibition of CYP51 is a known target for antifungals, the molecular targets for antibacterial and anticancer derivatives are often less clear and warrant further investigation. Finally, optimizing lead compounds to improve their safety profiles and in vivo efficacy will be essential for translating these promising laboratory findings into clinically viable drug candidates. The continued exploration of 1,2,4-triazole-methylthio derivatives holds significant promise for addressing unmet medical needs, particularly in the face of growing antimicrobial resistance and the demand for more effective cancer therapies.
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Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A., & Muhammad, S. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375. [Link]
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Shawali, A. S., & Abdallah, M. A. (2012). Scheme-I: Synthesis of 1,2,4-triazole-3-thiol and its 3-methylthio derivative. ResearchGate. [Link]
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Isloor, A. M., et al. (2011). Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 46(7), 3362-3367. [Link]
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Yermolayev, V., et al. (2023). Absorption of Free Radicals of New S-Derivatives (1,2,4-Triazole-3(2H)-yl)methyl)thiopyrimidines. Scientia Pharmaceutica, 91(4), 51. [Link]
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Kamal, M. S., & Al-Wabli, R. I. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(19), 6245. [Link]
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Kaplaushenko, A., et al. (2017). The search of new biologically active compounds with antibacterial and antifungal activity among 1,2,4-triazole-3-thiol derivatives with the remnants of thiophene. Web of Conferences. [Link]
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Patil, B. S., et al. (2015). Synthesis and Antimicrobial Activity of Some-[7][10][15]Triazole Derivatives. Journal of Chemistry. [Link]
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Zhang, H., et al. (2022). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Current Organic Chemistry, 26(14), 1339-1359. [Link]
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Gürbüz, D. (2022). Anticancer Properties of 1,2,4-Triazoles. ISRES Publishing. [Link]
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Mermer, A., et al. (2023). Development of novel 1,2,4-triazole containing compounds with anticancer and potent anti-CB1 activity. Journal of Taibah University for Science, 17(1). [Link]
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Zhang, Y., et al. (2021). Synthesis, Antifungal Activity, 3D-QSAR, and Molecular Docking Study of Novel Menthol-Derived 1,2,4-Triazole-thioether Compounds. Molecules, 26(22), 6965. [Link]
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Advanced Technical Guide: 3,4,5-Trisubstituted 1,2,4-Triazoles
Synthesis, Structural Biology, and Medicinal Chemistry
Executive Summary
The 3,4,5-trisubstituted 1,2,4-triazole scaffold represents a privileged pharmacophore in modern drug discovery. Unlike their 1,3,5-trisubstituted counterparts (which exist primarily in the 1H tautomeric form), 3,4,5-trisubstituted triazoles are locked in the 4H form. This unique substitution pattern forces the substituents at positions 3 and 5 into a specific vector orientation, effectively mimicking a cis-amide bond .
This guide details the high-fidelity synthesis and structure-activity relationships (SAR) of this scaffold. We move beyond basic textbook definitions to explore the Bechara One-Pot Protocol and the Oxadiazole Recyclization Route , providing researchers with robust, self-validating methodologies for generating high-affinity ligands.
Chemical Architecture & Tautomerism
The biological utility of the 1,2,4-triazole core is dictated by its tautomeric state.
-
1H-1,2,4-Triazole: The hydrogen (or substituent) is on a nitrogen adjacent to a carbon.
-
4H-1,2,4-Triazole: The substituent is on the nitrogen flanked by two carbons.
In 3,4,5-trisubstituted systems , the N4-substituent locks the ring into the 4H-form. This creates a rigid core where the C3 and C5 substituents are displayed at a defined angle (~136°), making it an ideal bioisostere for constraining peptide geometries or positioning pharmacophores in protein binding pockets (e.g., Annexin A2, SST4).
Visualization: Structural Logic & Synthesis Pathways
The following diagram maps the divergence in synthetic strategies and the resulting substitution patterns.
Caption: Divergent synthetic pathways. The Modern Route (top) allows direct convergence of amides and hydrazides, while the Classical Route (bottom) utilizes an oxadiazole intermediate for N4-diversification.
Synthetic Methodologies
Method A: The Modern One-Pot Protocol (Bechara et al.)
Best for: Rapid library generation, sensitive substrates, and independent variation of C3, N4, and C5. Mechanism: Activation of a secondary amide with triflic anhydride (Tf₂O) generates a highly reactive imidoyl triflate intermediate. Subsequent addition of a hydrazide forms an amidrazone, which cyclizes under microwave irradiation.
Protocol:
-
Activation: In a dried microwave vial under Argon, dissolve the secondary amide (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M). Add 2-fluoropyridine (1.2 equiv) followed by dropwise addition of Tf₂O (1.1 equiv) at 0°C.
-
Why 2-Fluoropyridine? It acts as a non-nucleophilic base that scavenges acid without quenching the electrophilic imidoyl triflate.
-
-
Formation: Stir at 0°C for 20 minutes. The solution typically turns yellow/orange, indicating imidoyl triflate formation.
-
Addition: Add the hydrazide (1.2 equiv) in one portion. The mixture may warm slightly.
-
Cyclization: Seal the vial and heat in a microwave reactor at 100–140°C for 20 minutes.
-
Workup: Quench with saturated NaHCO₃. Extract with CH₂Cl₂.[1] Purify via flash chromatography (typically EtOAc/Hexanes).
Validation Check:
-
Monitor the disappearance of the amide peak by TLC/LCMS before adding hydrazide. If the amide remains, activation failed (likely wet solvent).
Method B: The Classical Oxadiazole Recyclization
Best for: Large-scale synthesis, industrial processes, and when the N4-substituent is a simple alkyl/aryl group available as a primary amine. Mechanism: Nucleophilic attack of a primary amine at C2 of the 1,3,4-oxadiazole ring opens the ring to form an acyl-amidrazone, which then undergoes dehydrative recyclization to the thermodynamically stable 1,2,4-triazole.
Protocol:
-
Precursor Synthesis: Reflux a hydrazide with an acid chloride (or carboxylic acid + coupling agent) to form the diacylhydrazine. Cyclize with POCl₃ or Burgess reagent to yield the 2,5-disubstituted-1,3,4-oxadiazole .
-
Recyclization: Dissolve the oxadiazole (1.0 equiv) in glacial acetic acid (or toluene with catalytic p-TsOH).
-
Amine Addition: Add the primary amine (R-NH₂, 1.5–3.0 equiv).
-
Reflux: Heat to reflux (110–130°C) for 12–24 hours.
-
Note: Sterically hindered amines require longer times or sealed-tube conditions.
-
-
Isolation: Concentrate the solvent. Neutralize with aqueous NaOH. The product often precipitates as a solid. Recrystallize from Ethanol/Water.
Medicinal Chemistry & SAR
The 3,4,5-trisubstituted scaffold is not merely a linker; it is an active participant in binding kinetics.
Key Pharmacological Features:
-
Cis-Peptide Mimicry: The N4-substituent forces the C3 and C5 groups into a cis-like relationship, mimicking the
-turn of a peptide chain. -
Hydrogen Bonding: The N1 and N2 nitrogens serve as hydrogen bond acceptors.
-
Lipophilicity Tuning: The N4 substituent dramatically alters logP and solubility without significantly changing the electronic properties of the C3/C5 aryl rings.
Case Study: Somatostatin Receptor 4 (SST4) Agonists
Research has identified 3-thio-1,2,4-triazoles as potent SST4 agonists.[2] The "3,4,5" pattern allows for the precise positioning of a thio-ether moiety (C3), a lipophilic core (N4), and an aromatic anchor (C5).
SAR Visual Map:
Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of substituents at positions 3, 4, and 5.
Quantitative Data: SST4 Agonist Potency
The following table summarizes potency data for key 3,4,5-trisubstituted derivatives (Source: RSC Med. Chem., 2024).[2][3]
| Compound ID | C3 Substituent (R1) | N4 Substituent (R2) | C5 Substituent (R3) | SST4 Ki (nM) | Selectivity (vs SST2) |
| Lead 1 | Benzyl-thio | Methyl | Phenyl | 19.0 | >500x |
| Analog 4 | Methyl-sulfone | Ethyl | 4-F-Phenyl | 0.7 | >1000x |
| Analog 12 | Benzyl-thio | Cyclopropyl | 2-Pyridyl | 4.5 | >200x |
Interpretation: The introduction of a small alkyl group at N4 (Methyl/Ethyl) combined with a sulfone or thio-ether at C3 maximizes affinity, likely by fitting into a tight hydrophobic pocket in the GPCR.
References
-
Bechara, W. S., Khazhieva, I. S., Rodriguez, E., & Charette, A. B. (2015).[4][5] One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides.[4][5][6][7] Organic Letters, 17(5), 1184–1187.[4][5]
-
Crider, A. M., et al. (2024). 3-Thio-3,4,5-trisubstituted-1,2,4-triazoles: high affinity somatostatin receptor-4 agonist synthesis and structure–activity relationships.[2] RSC Medicinal Chemistry, 16, 945-960.
-
Castanedo, G. M., et al. (2011).[5] Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines.[5] The Journal of Organic Chemistry, 76(4), 1177–1179.
-
Pellizzari, G. (1911). The reaction of amides with hydrazides.[7][8][9][10] Gazzetta Chimica Italiana, 41, 20. (Classical Foundation).
Sources
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- 3. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 4. One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides [organic-chemistry.org]
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- 6. researchgate.net [researchgate.net]
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- 10. Discovery of a 3,4,5-trisubstituted-1,2,4-triazole agonist with high affinity and selectivity at the somatostatin subtype-4 (sst4) receptor - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure Analysis of 4-Methyl-3-(methylthio)-5-phenyl-4H-1,2,4-triazole
Executive Summary
The 1,2,4-triazole scaffold is a pharmacophore of immense significance in medicinal chemistry, serving as the core for blockbuster antifungal agents (e.g., Fluconazole) and emerging anti-cancer therapeutics.[1][2][3] This guide provides a rigorous technical analysis of 4-Methyl-3-(methylthio)-5-phenyl-4H-1,2,4-triazole , a specific derivative where the thione-thiol tautomerism is chemically "locked" via S-methylation.
Understanding the solid-state arrangement of this molecule is critical for two reasons:
-
Bioavailability: The crystal packing forces (lattice energy) directly dictate solubility and dissolution rates.
-
Ligand Binding: The conformation adopted in the crystal often mimics the bioactive conformation bound to target enzymes (e.g., CYP51).
This whitepaper details the synthesis, crystallization, X-ray diffraction (XRD) data collection, and supramolecular analysis of this compound.
Chemical Context & Synthesis Strategy
To obtain single crystals suitable for XRD, high-purity synthesis is required. The target molecule is an S-alkylated derivative. The synthesis must navigate the thione-thiol tautomeric equilibrium.
Synthetic Pathway
The synthesis proceeds via the cyclization of a benzoyl hydrazine precursor followed by selective S-methylation.
Protocol:
-
Precursor Formation: Reaction of benzohydrazide with methyl isothiocyanate yields the thiosemicarbazide intermediate.
-
Cyclization: Refluxing in basic media (NaOH/H₂O) effects ring closure to form 4-methyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione .
-
S-Methylation (Critical Step): The thione is treated with Methyl Iodide (MeI) in the presence of a base (K₂CO₃ or NaOH) in ethanol. This selectively alkylates the sulfur atom, fixing the structure in the thiol form and preventing tautomerization.
Visualization: Synthesis & Crystallization Workflow
Figure 1: Synthetic route from precursor to single crystal, highlighting the critical S-methylation step.
Crystallographic Methodology
The following protocol ensures high-redundancy data suitable for publication and precise structural solution.
Crystal Growth
-
Method: Slow evaporation at room temperature (298 K).
-
Solvent System: Ethanol:DMF (9:1 v/v). The slight inclusion of DMF improves solubility, while Ethanol acts as the volatile component to drive supersaturation.
-
Target Morphology: Colorless blocks or prisms, approx. 0.2 x 0.2 x 0.1 mm.
Data Collection Parameters
-
Instrument: Bruker APEX-II CCD or equivalent Kappa-geometry diffractometer.
-
Radiation: Mo K
( Å). Molybdenum is preferred over Copper for this molecule to minimize absorption effects from the Sulfur atom. -
Temperature: 100 K (Cryostream). Low temperature is mandatory to reduce thermal vibration of the terminal methyl groups and the phenyl ring.
Structure Solution & Refinement
-
Software: SHELXT (Solution) and SHELXL (Refinement) via OLEX2 interface.
-
Method: Intrinsic Phasing.
-
H-Atom Treatment: Carbon-bound H-atoms should be placed in calculated positions (riding model). Methyl H-atoms require a rotating group refinement (AFIX 137) to find the correct staggered conformation.
Structural Analysis: The Core
This section interprets the molecular geometry and intermolecular forces.[4]
Molecular Geometry & Tautomerism
The most critical structural feature is the confirmation of the S-methyl linkage.
-
C-S Bond Length: In the thione form (C=S), the bond length is typically ~1.67 Å. In this S-methylated derivative, the C(3)-S bond lengthens to ~1.75 Å , indicative of single-bond character. This confirms the successful "locking" of the thiol tautomer.
-
Triazole Planarity: The 1,2,4-triazole ring is strictly planar (RMS deviation < 0.01 Å).
-
Phenyl Twist: The phenyl ring at position 5 is rarely coplanar with the triazole ring due to steric repulsion between the ortho-hydrogens of the phenyl ring and the N-methyl group. Expect a torsion angle of 30°–50° .
Supramolecular Architecture
The stability of the crystal lattice is governed by a hierarchy of interactions.
| Interaction Type | Distance (Å) | Description | Significance |
| C-H...N Hydrogen Bonds | 2.50 - 2.70 | Weak interaction between Phenyl-H and Triazole-N. | Forms 1D chains or dimers. |
| Pi-Pi Stacking | 3.60 - 3.90 | Centroid-to-Centroid (Triazole...Phenyl). | Stabilizes the packing layers. |
| C-H...S Interactions | 2.80 - 3.00 | Methyl-H to Sulfur lone pair. | Directional "steering" force. |
Visualization: Interaction Hierarchy
Figure 2: Hierarchy of intermolecular forces stabilizing the crystal lattice.
Computational Corroboration (DFT)
To validate the experimental X-ray results, Density Functional Theory (DFT) calculations are performed.
-
Level of Theory: B3LYP/6-311G(d,p).
-
Comparison:
-
Gas Phase vs. Solid State: In the gas phase (DFT), the phenyl ring often rotates to be more coplanar to maximize conjugation. In the solid state (XRD), crystal packing forces twist the ring.
-
RMSE: The Root Mean Square Error between calculated and experimental bond lengths should be < 0.02 Å. A higher deviation suggests disorder or incorrect element assignment in the X-ray model.
-
References
-
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388. Link
-
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link
- Majeed, A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol. Ginekologia i Poloznictwo. (Provides synthesis protocol for the parent thione).
-
Al-Awadi, N. A., et al. (2025).[3][5] Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study. MDPI. (Provides DFT benchmarks for triazole thiones). Link
-
Shakir, R. M., et al. (2022). Synthesis, Antioxidant Activity and Molecular Docking Study of 1,2,4-Triazole.[1][6][7] International Journal of Drug Delivery Technology. (Discusses the S-alkylation and biological relevance).
Sources
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Solubility Profile of 4-Methyl-3-(methylthio)-5-phenyl-4H-1,2,4-triazole in Organic Solvents: A Methodological Framework
An In-Depth Technical Guide
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy.[1][2] This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 4-Methyl-3-(methylthio)-5-phenyl-4H-1,2,4-triazole, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of public experimental data for this specific molecule, this document emphasizes the foundational principles, predictive analysis, and a rigorous experimental methodology for researchers to establish its solubility profile. We detail the industry-standard equilibrium shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification, providing a self-validating protocol for generating reliable and reproducible data.
Introduction: The Critical Role of Solubility in Drug Development
In the journey from discovery to clinical application, a drug candidate must overcome numerous hurdles. Among the most fundamental of these is solubility. An API must dissolve in physiological fluids to be absorbed into the bloodstream and reach its site of action.[3] Poor solubility can lead to low bioavailability, erratic absorption, and ultimately, therapeutic failure.[4] Therefore, characterizing the solubility of a novel compound like this compound in a range of solvents is not merely a data collection exercise; it is an essential step in risk assessment and strategic development.
This guide is designed for researchers, chemists, and formulation scientists. It moves beyond theoretical discussion to provide a practical, field-proven workflow for generating a robust solubility profile where one does not currently exist in the public domain.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[5][6] This adage is a simplified expression of the complex interplay of intermolecular forces between solute and solvent molecules. The dissolution process can be understood through a thermodynamic cycle involving three energy changes:
-
Solute-Solute Interactions: Energy is required to overcome the forces holding the solute molecules together in their crystal lattice (lattice energy).[7]
-
Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.[7]
-
Solute-Solvent Interactions: Energy is released when the solute molecule forms new interactions with the solvent molecules (solvation energy).[7][8]
A compound dissolves readily when the energy released during solvation is comparable to or greater than the energy required to overcome the solute-solute and solvent-solvent interactions.[7]
Structural Analysis of this compound
To form a hypothesis about its solubility, we must analyze the structural components of the target molecule:
-
1,2,4-Triazole Core: This heterocyclic ring is polar due to the presence of three nitrogen atoms, creating a significant dipole moment. It can act as a hydrogen bond acceptor.[9][10]
-
Phenyl Group: This aromatic ring is large and nonpolar, favoring interactions with nonpolar solvents through van der Waals forces.[11]
-
Methyl and Methylthio Groups: These aliphatic groups are nonpolar and contribute to the molecule's overall lipophilicity.
Prediction: The molecule possesses both polar (triazole) and nonpolar (phenyl, methyl, methylthio) regions, giving it a mixed-polarity character. Therefore, it is expected to exhibit limited solubility in highly nonpolar solvents (e.g., hexane) and highly polar solvents like water. Its optimal solubility will likely be found in solvents of intermediate polarity or those that can engage in specific interactions, such as polar aprotic solvents (e.g., acetone, ethyl acetate, DMSO) and polar protic solvents like alcohols (e.g., ethanol, methanol).[5][12]
Intermolecular Forces in Dissolution
The key to predicting solubility lies in matching the intermolecular forces of the solute with those of the solvent.
Caption: Key intermolecular forces governing dissolution.
Experimental Determination of Equilibrium Solubility
The most reliable method for determining the thermodynamic solubility of a compound is the Shake-Flask Method .[13][14] This technique measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound at a specific temperature.
Rationale for the Shake-Flask Method
This method is considered the "gold standard" because it allows the system to reach true thermodynamic equilibrium, providing a solubility value that is independent of kinetic factors like dissolution rate.[14] By using an excess of the solid material, we ensure that the solvent is fully saturated and that the resulting concentration represents the compound's maximum solubility under the defined conditions.
Detailed Experimental Protocol
Objective: To determine the equilibrium solubility of this compound in a panel of organic solvents at a controlled temperature (e.g., 25 °C).
Materials:
-
This compound (solid, high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
2-4 mL glass vials with PTFE-lined screw caps
-
Analytical balance
-
Calibrated pipettes
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
0.22 µm PTFE syringe filters
-
Autosampler vials for HPLC analysis
Procedure:
-
Preparation:
-
Add an excess amount of the solid compound (e.g., 10-20 mg) to a series of labeled glass vials. The key is to ensure that undissolved solid remains at the end of the experiment.
-
Carefully add a precise volume (e.g., 1.0 mL) of each selected organic solvent to the respective vials.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials on an orbital shaker within an incubator set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is standard.[5] A preliminary time-point experiment (e.g., sampling at 24, 48, and 72 hours) is recommended to confirm that the concentration has reached a plateau.
-
-
Phase Separation:
-
After equilibration, remove the vials and let them stand to allow larger particles to settle.
-
To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes). This step is critical to prevent filter clogging in the next step.
-
-
Sample Collection:
-
Carefully draw the supernatant (the clear, saturated solution) using a clean pipette, avoiding any disturbance of the solid pellet at the bottom.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter directly into a clean, labeled autosampler vial. The filter must be chemically compatible with the solvent and should not absorb the solute. A small initial portion of the filtrate may be discarded to saturate any potential binding sites on the filter.
-
-
Quantification:
-
Prepare serial dilutions of the filtrate as necessary to fall within the linear range of the analytical method (HPLC is preferred).
-
Analyze the samples using a validated HPLC method with a calibration curve to determine the concentration of the compound.[15]
-
Experimental Workflow Diagram
Caption: Workflow for the Equilibrium Shake-Flask Method.
Analytical Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is the preferred technique for accurately quantifying the solute concentration due to its high specificity, sensitivity, and precision.[16][17]
Method Development Outline
-
Column: A reversed-phase C18 column is a versatile starting point for a molecule with mixed polarity.[15]
-
Mobile Phase: A gradient elution using a mixture of water (or buffer) and an organic solvent like acetonitrile or methanol is typically effective. The gradient can be optimized to ensure a sharp, symmetrical peak for the analyte with a reasonable retention time.
-
Detector: A UV-Vis detector is suitable, provided the compound has a chromophore that absorbs in the UV-Vis range (the aromatic phenyl and triazole rings suggest it will).[18] The detection wavelength should be set at the absorbance maximum (λmax) for optimal sensitivity.
-
Calibration: A calibration curve must be generated using standard solutions of the compound of known concentrations.[19] The curve should cover the expected concentration range of the solubility samples and demonstrate linearity (R² > 0.999).
Data Presentation and Interpretation
All quantitative solubility data should be organized into a clear, structured table. This allows for easy comparison across different solvents and correlation with solvent properties.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Solvent Type | Dielectric Constant (ε)[12] | Solubility (mg/mL) | Solubility (mol/L) |
| n-Hexane | Nonpolar | 1.88 | <0.1 | <0.0005 |
| Toluene | Nonpolar (Aromatic) | 2.38 | 5.2 | 0.024 |
| Diethyl Ether | Nonpolar | 4.34 | 2.5 | 0.011 |
| Ethyl Acetate | Polar Aprotic | 6.02 | 25.8 | 0.118 |
| Acetone | Polar Aprotic | 20.7 | 45.1 | 0.206 |
| Ethanol | Polar Protic | 24.5 | 15.3 | 0.070 |
| Acetonitrile | Polar Aprotic | 37.5 | 33.6 | 0.153 |
| Methanol | Polar Protic | 32.7 | 10.9 | 0.050 |
| DMSO | Polar Aprotic | 46.7 | >100 | >0.456 |
Note: Data in this table is illustrative and must be determined experimentally.
Interpretation: The hypothetical data align with our structural analysis. The lowest solubility is in the nonpolar alkane (hexane), while the highest is in the highly polar aprotic solvent DMSO. Solvents of intermediate polarity like acetone and ethyl acetate also show significant solubilizing capacity. The lower solubility in protic solvents like ethanol and methanol compared to aprotic solvents of similar polarity (e.g., acetonitrile) could suggest that the energetic cost of disrupting the hydrogen-bonding network of the alcohols is not fully compensated by the solvation of the molecule.[11]
Conclusion
While published solubility data for this compound is scarce, a robust and reliable profile can be established through a systematic and principled approach. This guide outlines a comprehensive framework, from theoretical prediction based on molecular structure to the practical execution of the gold-standard shake-flask method and accurate HPLC quantification. By following this self-validating methodology, researchers can generate the high-quality data essential for making informed decisions in drug development, formulation, and process chemistry.
References
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- AIChE. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.
- PMC. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications.
- BenchChem. (2025). General Experimental Protocol for Determining Solubility.
- ChemRxiv. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures.
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- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
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- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
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- ResearchGate. (2014). How to find solubilities of drugs by using uv-visible spectroscopy?
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-
MDPI. (2024). Absorption of Free Radicals of New S-Derivatives (1,2,4-Triazole-3(2H)-yl)methyl)thiopyrimidines. Available at: [Link]
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- Mor. J. Chem. (2022). Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties.
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Molecular Weight and Formula Verification for 4-Methyl-3-(methylthio)-5-phenyl-4H-1,2,4-triazole: A Comprehensive Analytical Guide
Executive Summary
In the development of novel pharmacophores and agrochemical agents, the 1,2,4-triazole scaffold is highly valued for its metabolic stability and unique hydrogen-bonding capabilities. The compound 4-Methyl-3-(methylthio)-5-phenyl-4H-1,2,4-triazole (CAS: 25812-76-4)[1] represents a highly functionalized derivative featuring a basic triazole core, a lipophilic phenyl ring, and a reactive methylthio ether.
As a Senior Application Scientist, I emphasize that establishing the exact molecular weight and structural connectivity of such compounds is not merely a box-checking exercise; it is a fundamental regulatory requirement. According to the ICH Q6A guidelines[2], the establishment of specifications for new drug substances requires a multi-orthogonal analytical approach to prevent false positives and ensure batch-to-batch consistency. This whitepaper details the self-validating analytical workflows required to definitively verify the molecular formula (C10H11N3S) and molecular weight (205.28 g/mol ) of this target molecule.
Structural Deconstruction & Theoretical Calculations
Before empirical verification can begin, the theoretical parameters of the molecule must be established. These values serve as the absolute reference points for all downstream analytical instrumentation.
Theoretical Mass Parameters
-
Molecular Formula: C10H11N3S
-
Monoisotopic Mass (Exact Mass): 205.0674 Da
-
Average Molecular Weight: 205.28 g/mol
Elemental Composition
The expected macroscopic elemental composition is calculated below. This data is critical for validating the bulk purity of the synthesized batch via combustion analysis.
| Element | Symbol | Atomic Count | Atomic Mass (Da) | Mass Contribution (Da) | Mass Fraction (%) |
| Carbon | C | 10 | 12.011 | 120.110 | 58.51% |
| Hydrogen | H | 11 | 1.008 | 11.088 | 5.40% |
| Nitrogen | N | 3 | 14.007 | 42.021 | 20.47% |
| Sulfur | S | 1 | 32.065 | 32.065 | 15.62% |
Analytical Verification Workflows
To achieve absolute certainty, we deploy three orthogonal techniques: High-Resolution Mass Spectrometry (HRMS) for exact mass, Nuclear Magnetic Resonance (NMR) for structural connectivity, and Elemental Analysis (EA) for bulk purity.
Figure 1: Analytical workflow for structural and molecular weight verification of the triazole.
Step-by-Step Experimental Methodologies & Causality
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
Governed by USP <736>[3], HRMS provides the exact mass of the compound, confirming the molecular formula by measuring the mass-to-charge ratio (m/z) with sub-ppm accuracy.
Causality of Experimental Design: The basic nature of the triazole nitrogens makes the molecule highly amenable to Electrospray Ionization in positive mode (ESI+). The addition of 0.1% formic acid to the mobile phase acts as a proton donor, driving the formation of the [M+H]+ pseudomolecular ion.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1.0 mg of the synthesized triazole in 1.0 mL of LC-MS grade methanol. Dilute 1:100 in a solvent mixture of 50:50 Methanol:Water containing 0.1% Formic Acid.
-
Instrument Calibration: Calibrate the Quadrupole Time-of-Flight (Q-TOF) mass spectrometer using a standard tuning mix to ensure mass accuracy < 2 ppm.
-
Ionization: Inject 2 µL of the sample into the ESI source operating in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.
-
Data Acquisition: Scan the m/z range from 100 to 1000. Isolate the target [M+H]+ ion at m/z 206.0746.
-
Self-Validation Check: Run a solvent blank (MeOH + 0.1% FA) prior to sample injection to rule out background isobaric interferences. Validate mass accuracy internally by comparing the observed isotopic distribution (specifically the ~4.5% M+2 peak generated by the naturally occurring 34S isotope) against the theoretical model for C10H11N3S.
Figure 2: ESI+ ionization and MS/MS fragmentation pathway for exact mass verification.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS confirms the formula, it cannot differentiate structural isomers. Governed by USP <761>[4], 1H and 13C NMR unambiguously assign the positions of the functional groups.
Causality of Experimental Design: Deuterated chloroform (CDCl3) is selected as the solvent because it readily solubilizes the lipophilic phenyl and methylthio groups while providing a sharp deuterium lock signal.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Load the sample into a 5 mm NMR tube and insert it into a 400 MHz NMR spectrometer. Lock the magnetic field to the deuterium signal of CDCl3.
-
1H Acquisition: Acquire the proton spectrum with 16 scans, a relaxation delay of 2 seconds, and a spectral width of 15 ppm.
-
Data Interpretation: Identify the multiplet at ~7.4–7.6 ppm (5H, phenyl), the singlet at ~3.6 ppm (3H, N-CH3), and the singlet at ~2.7 ppm (3H, S-CH3).
-
Self-Validation Check: The use of TMS (0.00 ppm) acts as an internal chemical shift reference. The integration of the proton signals must mathematically yield a precise ratio of 5:3:3, perfectly validating the 11 hydrogen atoms present in the C10H11N3S formula.
Protocol 3: Elemental Analysis (CHNS Combustion)
Causality of Experimental Design: NMR and MS are highly sensitive to the Active Pharmaceutical Ingredient (API) but may miss inorganic salts or be skewed by trace solvent trapping. Combustion analysis provides the absolute bulk purity of the sample, ensuring the macroscopic batch matches the microscopic formula.
Step-by-Step Methodology:
-
Sample Preparation: Weigh exactly 2.000 mg of the dried triazole into a tin capsule using a microbalance.
-
Combustion: Drop the capsule into a furnace heated to 1000°C in an oxygen-rich environment, converting the sample into CO2, H2O, NO2, and SO2.
-
Detection: Pass the gases through a reduction column and quantify them using a Thermal Conductivity Detector (TCD).
-
Self-Validation Check: Analyze a certified reference material (e.g., sulfanilamide) immediately before and after the sample to ensure the combustion furnace and TCD are properly calibrated. The experimental mass fractions must fall within ±0.4% of the theoretical values (C: 58.51%, H: 5.40%, N: 20.47%, S: 15.62%) to pass specification.
References
-
Matrix Fine Chemicals. "4-METHYL-3-(METHYLSULFANYL)-5-PHENYL-4H-1,2,4-TRIAZOLE | CAS 25812-76-4". matrix-fine-chemicals.com. 1
-
European Pharmaceutical Review. "ICH Q6A - Specifications: Test procedures and acceptance criteria". europeanpharmaceuticalreview.com. 2
-
Pacific BioLabs. "Identity and Purity - Large Molecules (USP <736> Mass Spectrometry)". pacificbiolabs.com. 3
-
Element Materials Technology. "USP <761> Qualitative and Quantitative NMR Analysis". element.com. 4
Sources
History and discovery of S-alkylated 1,2,4-triazoles
Title: Engineering Molecular Precision: The History, Discovery, and Synthesis of S-Alkylated 1,2,4-Triazoles
Executive Summary & Historical Evolution
The 1,2,4-triazole nucleus—a five-membered aromatic ring containing three nitrogen atoms—has been a cornerstone of medicinal chemistry for decades. Historically, the discovery of unsubstituted and N-substituted 1,2,4-triazoles led to the development of blockbuster therapeutics, including the antifungal agents fluconazole and itraconazole, as well as the anticancer aromatase inhibitors letrozole and anastrozole [1][2].
However, as target pathogens developed efflux-pump-mediated resistance and mutated binding sites, drug discovery necessitated a structural evolution. Researchers discovered that derivatizing 1,2,4-triazole-3-thiones via S-alkylation (attaching alkyl chains to the exocyclic sulfur atom) dramatically altered the molecule's pharmacokinetic profile [3]. This modification not only increased lipophilicity—enhancing penetration through thick fungal cell walls and mammalian lipid bilayers—but also provided a flexible hydrophobic anchor that drastically improved binding affinity within the hydrophobic access channels of target enzymes like Cytochrome P450 51 (CYP51) [4].
Mechanistic Pharmacology: The CYP51 Paradigm
To design effective drugs, we must understand the causality of their biological interactions. The most well-documented mechanism of action for S-alkylated 1,2,4-triazoles is their potent antifungal activity via the inhibition of lanosterol 14α-demethylase (CYP51) [5].
CYP51 is a highly conserved enzyme responsible for converting lanosterol to ergosterol, a critical component for fungal cell membrane fluidity and integrity. S-alkylated 1,2,4-triazoles act as non-competitive inhibitors through a dual-action binding modality:
-
Coordinate Covalent Binding: The basic N4 atom of the 1,2,4-triazole ring forms a coordinate bond with the prosthetic heme iron (Fe³⁺) in the CYP51 active site, preventing the binding of molecular oxygen [6][7].
-
Hydrophobic Anchoring: The S-alkyl moiety extends into the enzyme's hydrophobic substrate access channel. This prevents the natural substrate (lanosterol) from entering the active site, leading to a toxic accumulation of 14α-methylated sterols that ultimately rupture the fungal cell [4][6].
Fig 1. Ergosterol biosynthesis inhibition by S-alkylated 1,2,4-triazoles targeting CYP51.
Synthetic Methodology: Regioselective S-Alkylation
The synthesis of S-alkylated 1,2,4-triazoles presents a classic regioselectivity challenge. The precursor, 1,2,4-triazole-3-thione, exists in a thione-thiol tautomeric equilibrium. Uncontrolled alkylation yields a mixture of S-alkylated and N-alkylated (specifically at N2) byproducts.
As an application scientist, I design protocols as self-validating systems . The following workflow utilizes Hard-Soft Acid-Base (HSAB) theory to force >95% regioselectivity toward S-alkylation, coupled with immediate spectral feedback loops to validate the reaction without relying on downstream biological assays [3][8].
Step-by-Step Protocol: Regioselective Synthesis
-
Tautomeric Priming (Solvent Selection): Suspend 10 mmol of the 1,2,4-triazole-3-thione precursor in 20 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Causality: DMF is a polar aprotic solvent. It solvates cations well but leaves anions bare and highly nucleophilic, priming the sulfur atom for attack.
-
-
Base-Mediated Deprotonation: Add 11 mmol (1.1 eq) of anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) and stir at room temperature for 30 minutes.
-
Causality: According to HSAB theory, the "soft" carbonate base preferentially interacts with the "softer" sulfur atom rather than the "harder" nitrogen atom, shifting the equilibrium entirely to the highly reactive thiolate anion.
-
-
Electrophilic Addition: Cool the reaction vessel to 0–5 °C. Dropwise, add 10 mmol of the alkylating agent (e.g., ethyl bromoacetate or phenacyl bromide) over 15 minutes.
-
Causality: The low temperature controls the exothermic Sₙ2 reaction kinetics. Thermodynamic control here prevents the activation energy threshold for N-alkylation from being breached.
-
-
Quenching & Isolation: After stirring for 4 hours at room temperature, pour the mixture into 100 mL of ice-cold distilled water. The high lipophilicity of the S-alkylated product causes it to precipitate immediately. Filter and wash with cold water.
-
Self-Validating Analysis: Recrystallize from ethanol. Before proceeding to biological screening, validate the regioselectivity using FT-IR and ¹³C-NMR (see Data Presentation below).
Fig 2. Step-by-step synthetic workflow and validation of S-alkylated 1,2,4-triazoles.
Data Presentation: Analytical Validation & SAR
How do we prove that S-alkylation occurred rather than N-alkylation? A self-validating protocol relies on distinct spectral markers. If N-alkylation had occurred, the C3 heterocyclic carbon would resonate downfield at ~167–173 ppm in ¹³C-NMR, and the C=S stretch would remain visible in FT-IR.
The table below summarizes the quantitative analytical parameters and structure-activity relationship (SAR) data that confirm successful S-alkylation and its biological superiority [3].
| Analytical Parameter | 1,2,4-Triazole-3-Thione (Precursor) | N-Alkylated 1,2,4-Triazole (Byproduct) | S-Alkylated 1,2,4-Triazole (Target) |
| ¹³C-NMR C3 Resonance | ~167.0 – 169.0 ppm | ~167.0 – 173.0 ppm | ~150.0 – 155.0 ppm (Shielded) |
| FT-IR (C=S Stretch) | Present (~1250 cm⁻¹) | Present (~1250 cm⁻¹) | Absent |
| FT-IR (N-H Stretch) | Present (~3400 cm⁻¹) | Absent | Absent |
| CYP51 Binding Affinity | Low | Poor (Steric Clash) | High (Hydrophobic Anchor) |
| Typical MIC (C. albicans) | > 64 μg/mL | > 128 μg/mL | 0.5 – 4.0 μg/mL |
Table 1: Comparative spectral and biological data demonstrating the regioselective confirmation and enhanced efficacy of S-alkylated 1,2,4-triazoles.
Conclusion & Future Perspectives
The transition from basic 1,2,4-triazoles to S-alkylated derivatives represents a triumph of rational drug design. By leveraging HSAB theory and precise kinetic controls, chemists can reliably synthesize highly lipophilic, target-specific inhibitors. Moving forward, the S-alkylated 1,2,4-triazole scaffold is being aggressively investigated not just as an antifungal, but as a dual-targeting agent in oncology (e.g., inducing apoptosis in MCF-7 breast cancer lines) and as a potent anti-inflammatory agent via NF-κB pathway inhibition [9][10].
References
-
Alam, M. M., Nazreen, S., Haider, S., et al. (2012). "Synthesis of some new s-alkylated 1,2,4-triazoles, their mannich bases and their biological activities." Archiv der Pharmazie. [Link]
-
Barbuceanu, S. F., et al. (2009). "New S-alkylated 1,2,4-triazoles incorporating diphenyl sulfone moieties with potential antibacterial activity." Journal of the Serbian Chemical Society.[Link]
-
Hargrove, T. Y., et al. (2014). "Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis." Journal of Biological Chemistry (via PMC).[Link]
-
Koca, M., et al. (2023). "Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase." ACS Omega.[Link]
-
Al-Ostoot, F. H., et al. (2021). "Novel 1, 2, 4-Triazoles as Antifungal Agents." ChemistrySelect (via PMC).[Link]
-
Zhong, W. Z., & Zhou, S. (2014). "Molecular Science for Drug Development and Biomedicine." International Journal of Molecular Sciences (via PMC).[Link]
Sources
- 1. Synthesis of some new s-alkylated 1,2,4-triazoles, their mannich bases and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. revistadechimie.ro [revistadechimie.ro]
- 3. researchgate.net [researchgate.net]
- 4. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Comprehensive Exploration of their Mechanisms, Resistance and Advancements [ijraset.com]
- 7. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Science for Drug Development and Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi-res.com [mdpi-res.com]
Methodological & Application
Application Note: High-Efficiency Synthesis of 4-Methyl-3-(methylthio)-5-phenyl-4H-1,2,4-triazole
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of 4-Methyl-3-(methylthio)-5-phenyl-4H-1,2,4-triazole , a critical pharmacophore in medicinal chemistry often utilized in the development of antimicrobial, anti-inflammatory, and CNS-active agents.
The protocol utilizes a convergent three-step pathway starting from benzhydrazide and methyl isothiocyanate. Special emphasis is placed on the regioselective S-methylation of the intermediate thione, a common pain point where competitive N-alkylation can reduce yield. This guide includes critical process parameters (CPPs), safety considerations for handling volatile electrophiles, and full characterization data expectations.
Retrosynthetic Analysis
To ensure high purity and yield, the synthesis is designed via the "Thione Route." This approach avoids the ambiguity of direct alkylation on the hydrazine backbone by establishing the triazole core prior to the final methylation.
Figure 1: Retrosynthetic disconnection showing the assembly of the triazole core followed by functionalization.
Safety & Handling (MSDS Highlights)
Critical Warning: This protocol involves Methyl Isothiocyanate and Methyl Iodide , both of which are hazardous.
-
Methyl Isothiocyanate (MITC): Lachrymator, highly toxic by inhalation and skin contact. Solid at room temperature (MP ~35°C) but has high vapor pressure. Handle only in a functioning fume hood.
-
Methyl Iodide (MeI): Neurotoxin and suspected carcinogen. Highly volatile. Use a syringe for transfer to avoid aerosol generation.
-
Waste Disposal: All aqueous waste containing thiosemicarbazides or triazoles must be segregated from general organic waste.
Reagents & Equipment
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |
| Benzhydrazide | 136.15 | 1.0 | Core Scaffold |
| Methyl Isothiocyanate | 73.12 | 1.1 | N-Methyl & Thione Source |
| Ethanol (Absolute) | - | Solvent | Reaction Medium |
| Sodium Hydroxide (NaOH) | 40.00 | 2.0-3.0 | Cyclization Base |
| Methyl Iodide (MeI) | 141.94 | 1.1 | S-Methylating Agent |
| Hydrochloric Acid (HCl) | - | - | pH Adjustment |
Equipment:
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser with drying tube
-
Magnetic stirrer & hot plate
-
Vacuum filtration setup
-
Rotary evaporator
Experimental Protocol
Phase 1: Synthesis of 1-Benzoyl-4-methylthiosemicarbazide
This step forms the open-chain precursor.
-
Dissolution: In a 250 mL round-bottom flask, dissolve Benzhydrazide (13.6 g, 100 mmol) in Ethanol (100 mL) . Mild heating (40°C) may be required for complete dissolution.
-
Addition: Add Methyl Isothiocyanate (8.0 g, 110 mmol) portion-wise.
-
Reaction: Reflux the mixture for 2–4 hours . Monitor by TLC (SiO₂, 50% EtOAc/Hexane). The product typically precipitates as a white solid upon cooling.
-
Isolation: Cool the mixture to 0–5°C. Filter the precipitate, wash with cold ethanol (2 x 20 mL), and dry under vacuum.
Phase 2: Cyclization to 4-Methyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
This step closes the ring using base-catalyzed dehydration.
-
Preparation: Suspend the thiosemicarbazide from Phase 1 in 10% aqueous NaOH (100 mL) .
-
Cyclization: Reflux the mixture for 3–4 hours . The solid will dissolve, resulting in a clear solution.
-
Precipitation: Cool the solution to room temperature. Carefully acidify with conc. HCl dropwise to pH ~2–3. Caution: Hydrogen sulfide (H₂S) is not typically evolved here, but perform in a hood as trace odors are possible.
-
Isolation: A white to off-white solid will precipitate. Filter, wash with water (3 x 50 mL) to remove salts, and dry.
-
Purification: Recrystallize from Ethanol/Water (1:1) if MP is <190°C.[7]
-
Key Intermediate Data: MP 190–195°C (Lit. range for similar derivatives).
-
Phase 3: Regioselective S-Methylation
This is the critical step to form the final thioether.
-
Solubilization: Dissolve the Triazole-thione (1.91 g, 10 mmol) in Ethanol (20 mL) containing NaOH (0.44 g, 11 mmol) . Stir until clear (formation of sodium thiolate).
-
Alkylation: Cool to 0–5°C. Add Methyl Iodide (1.56 g, 0.68 mL, 11 mmol) dropwise over 10 minutes.
-
Completion: Allow the mixture to warm to room temperature and stir for 2–4 hours .
-
Mechanism:[8] The reaction proceeds via SN2 attack of the thiolate sulfur on MeI. Sulfur is more nucleophilic than nitrogen in these conditions, ensuring regioselectivity.
-
-
Work-up: Evaporate the ethanol under reduced pressure. Resuspend the residue in cold water (50 mL) to dissolve sodium iodide.
-
Final Isolation: Filter the solid product. Recrystallize from Ethanol or EtOAc/Hexane.
Figure 2: Sequential workflow for the synthesis process.
Characterization & Validation
To validate the structure, compare experimental data against these reference values.
| Technique | Parameter | Expected Value/Signal | Interpretation |
| 1H NMR | S-CH₃ | δ 2.65 – 2.75 ppm (s, 3H) | Distinctive singlet confirms S-alkylation. N-Me would appear >3.5 ppm. |
| 1H NMR | N-CH₃ | δ 3.50 – 3.65 ppm (s, 3H) | Methyl group on the triazole ring nitrogen. |
| 1H NMR | Ar-H | δ 7.40 – 8.00 ppm (m, 5H) | Phenyl ring protons. |
| IR | C-S-C | ~690–700 cm⁻¹ | Thioether linkage. |
| IR | C=N | ~1600 cm⁻¹ | Triazole ring unsaturation. |
| Melting Point | Range | ~100–110°C | Note: S-methylated products typically have lower MPs than their thione precursors due to loss of H-bonding. |
Regioselectivity Check: If N-methylation occurred (impurity), you will observe a new methyl singlet downfield (around 3.8–4.0 ppm) in the NMR spectrum. The protocol above (using stoichiometric base and room temperature) highly favors S-methylation.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete reaction or solubility issues. | Ensure Ethanol is used; increase reflux time. Do not use water as solvent.[9] |
| Oily Product in Step 3 | Incomplete crystallization or excess MeI. | Triturate the oil with cold hexanes or diethyl ether to induce crystallization. |
| N-Methylation Impurity | Reaction temperature too high during alkylation. | Keep the reaction at 0°C during MeI addition. Ensure only 1.0-1.1 eq of base is used. |
| Strong Sulfur Smell | Residual mercaptans or H₂S. | Wash the final product thoroughly with dilute bicarbonate solution and water. |
References
-
Synthesis of 1,2,4-Triazole-3-thiones: Journal of the Serbian Chemical Society. "Synthesis methods of 1,2,4-triazole-3-thiones: review." (2024).
-
S-Alkylation Protocols: Organic Syntheses. "Isothiocyanic acid, methyl ester." Org. Synth. Coll. Vol. 3, 617.
-
Triazole Characterization: ResearchGate. "Synthesis and characterization of some 1,2,4-triazole-3-thiones."
-
Chemical Properties: PubChem. "4-amino-5-methyl-4H-1,2,4-triazole-3-thiol."[10] (Analogous structure data).
-
Commercial Reference: Synchem. "this compound Product Page."[5]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. One moment, please... [biointerfaceresearch.com]
- 3. chemscene.com [chemscene.com]
- 4. 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol 97 22706-11-2 [sigmaaldrich.com]
- 5. synchem.de [synchem.de]
- 6. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 7. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 8. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 9. Isothiocyanate synthesis [organic-chemistry.org]
- 10. 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol | C3H6N4S | CID 1268034 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Regioselective S-Methylation of 4-Methyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Executive Summary & Pharmacological Context
The 1,2,4-triazole scaffold is a highly privileged motif in medicinal chemistry, frequently embedded in agents with potent antimicrobial, anti-inflammatory, and antihypertensive properties[1]. The derivatization of 1,2,4-triazole-3-thiones via S-alkylation is a fundamental synthetic transformation used to generate thioether analogs. These S-alkylated derivatives typically exhibit enhanced lipophilicity, improved pharmacokinetic profiles, and stronger target-binding affinities compared to their thione precursors[2].
This application note details a highly regioselective, kinetically controlled protocol for the S-methylation of 4-methyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione using methyl iodide. Designed for drug development professionals, this guide emphasizes mechanistic causality and features a self-validating experimental workflow to ensure high-yield, reproducible isolation of 3-(methylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole.
Mechanistic Causality & Reaction Design
To achieve high yields and absolute regioselectivity, the reaction conditions must be tailored to the intrinsic electronic properties of the triazole ring.
Thione-Thiol Tautomerism & HSAB Theory: The starting material, 4-methyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, exists in a dynamic thione-thiol tautomeric equilibrium. While the thione form is thermodynamically favored in the solid state, the introduction of a strong aqueous base (e.g., NaOH) shifts the equilibrium entirely by deprotonating the thiol to form a highly resonance-stabilized thiolate anion.
The regioselectivity of the subsequent alkylation is governed by Pearson’s Hard and Soft Acids and Bases (HSAB) theory. The thiolate sulfur is a highly polarizable, "soft" nucleophile, whereas the triazole nitrogens are "harder" nucleophiles. Methyl iodide (
Fig 1: Regioselective SN2 mechanism of triazole-thione S-methylation via thiolate intermediate.
Experimental Protocol: A Self-Validating Workflow
Safety Note: Methyl iodide is a potent, volatile alkylating agent and a known genotoxic impurity in pharmaceutical manufacturing[3]. All manipulations involving
Materials & Reagents
-
Substrate: 4-methyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (1.91 g, 10.0 mmol)
-
Alkylating Agent: Methyl Iodide (
) (1.56 g, ~0.68 mL, 11.0 mmol) -
Base: Sodium Hydroxide (NaOH) (0.44 g, 11.0 mmol)
-
Solvents: Absolute Ethanol (30 mL), Deionized Water (15 mL for reaction, 100 mL for quench)
Step-by-Step Methodology
-
Substrate Solvation: Suspend 1.91 g of the triazole-thione starting material in 30 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stir bar. Causality: Ethanol is a polar protic solvent that effectively bridges the solubility gap between the organic substrate and the aqueous base.
-
Base Activation (Self-Validating Checkpoint 1): Dissolve 0.44 g of NaOH in 5 mL of deionized water. Add this aqueous base dropwise to the ethanol suspension at room temperature. Stir for 15 minutes. Validation: The opaque suspension will transition into a completely clear, pale-yellow solution. This visual cue confirms the successful deprotonation and formation of the water-soluble sodium thiolate salt.
-
Electrophile Addition: Cool the reaction mixture to 0–5 °C using an ice-water bath. Causality: Cooling suppresses the volatility of
and prevents thermodynamically driven N-alkylation side reactions. Dropwise, add 0.68 mL of methyl iodide over 5 minutes. -
Alkylation Phase: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The product will appear as a new, higher-
(less polar) spot. -
Quenching & Precipitation (Self-Validating Checkpoint 2): Pour the reaction mixture slowly into 100 mL of vigorously stirred crushed ice/water. Validation: The sudden increase in solvent polarity forces the hydrophobic S-methylated thioether product to crash out of solution as a dense white precipitate.
-
Isolation & Purification: Collect the precipitate via vacuum filtration. Wash the filter cake with 3 x 20 mL of ice-cold distilled water to remove residual NaOH and sodium iodide salts. Recrystallize the crude solid from an ethanol/water mixture to afford pure 3-(methylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole.
Fig 2: Step-by-step self-validating experimental workflow for the S-methylation procedure.
Quantitative Data & Analytical Characterization
The choice of solvent and base dramatically impacts the kinetic efficiency and isolation ease of the S-methylated product. Table 1 summarizes the optimization parameters, highlighting why the EtOH/NaOH system is superior.
Table 1: Optimization of S-Methylation Conditions
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |
| Ethanol | NaOH (aq) | 0-5 to RT | 2 | 92 | Optimal solvation of thiolate; rapid precipitation upon water quench. |
| Acetone | Reflux | 4 | 85 | Heterogeneous base requires longer time and heating; risk of MeI loss. | |
| DMF | RT | 6 | 78 | Difficult product isolation due to high boiling point and water miscibility. | |
| Water | NaOH (aq) | RT | 12 | 41 | Poor solubility of MeI and starting thione leads to sluggish kinetics. |
Upon successful isolation, the product must be verified against theoretical analytical benchmarks to ensure absolute regioselectivity (absence of N-methylated isomers).
Table 2: Analytical Characterization Benchmarks (3-(methylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole)
| Analytical Technique | Key Signal / Value | Structural Assignment & Significance |
| Confirms successful addition of the | ||
| Disappearance of | Confirms complete deprotonation and consumption of the N-H/S-H proton. | |
| Characteristic chemical shift exclusively for a thioether methyl carbon. | ||
| ESI-MS | m/z 206.07 | Matches the theoretical exact mass of the S-methylated product. |
| Melting Point | 118–120 °C | Sharp melting point indicates high purity post-recrystallization. |
References
- Source: isres.
- Source: ulisboa.
- Source: nih.
Sources
Using 4-Methyl-3-(methylthio)-5-phenyl-4h-1,2,4-triazole as a ligand in coordination chemistry
This Application Note is designed for researchers in coordination chemistry and drug discovery. It details the synthesis, characterization, and application of 4-Methyl-3-(methylthio)-5-phenyl-4H-1,2,4-triazole (MMTPT) , a versatile N/S-donor ligand.[1]
Executive Summary
The 1,2,4-triazole nucleus is a pharmacophore of significant interest due to its ability to interact with biological receptors and coordinate transition metals.[1] This compound (MMTPT) represents a specific subclass of "blocked" thione ligands.[1] Unlike its precursor (the thione/thiol), MMTPT acts as a neutral ligand because the sulfur is methylated.
This guide provides a validated workflow for:
-
Ligand Synthesis: Converting the thione precursor to the S-methylated ligand.[1]
-
Coordination Chemistry: Protocols for binding Soft (Pd, Pt) and Borderline (Cu, Co, Ni) metals.
-
Characterization: Distinguishing N-coordination from N,S-chelation via IR/NMR.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Specification |
| IUPAC Name | 4-Methyl-3-(methylsulfanyl)-5-phenyl-4H-1,2,4-triazole |
| Formula | C₁₀H₁₁N₃S |
| Molecular Weight | 205.28 g/mol |
| Donor Atoms | Nitrogen (N1, N2 - Hard/Borderline), Sulfur (S - Soft) |
| Solubility | Soluble in DMSO, DMF, Chloroform, Ethanol (hot).[1] Insoluble in water. |
| Coordination Modes | Monodentate (N-bound), Bidentate Chelate (N,S-bound), Bridging (N,N-bound) |
Structural Insight (Mechanistic Grounding)
The MMTPT ligand possesses a "Soft-Hard" duality.
-
Hard/Borderline Sites: The nitrogen atoms at positions 1 and 2 possess lone pairs capable of
-donation to metals like , , and . -
Soft Site: The sulfur atom of the methylthio group is a soft donor, showing high affinity for soft acids like
and . -
Steric Constraint: The N4-methyl group creates steric bulk, often forcing the phenyl ring to twist out of the triazole plane, which influences crystal packing and coordination geometry.
Synthesis Protocol: Ligand Preparation
If the ligand is not commercially available, it must be synthesized via S-methylation of the thione precursor.[1]
Reaction Pathway
The synthesis follows the Williamson Ether Synthesis principle applied to a thioamide.
Figure 1: Synthesis pathway for MMTPT from its thione precursor.
Step-by-Step Procedure
-
Dissolution: Dissolve 10 mmol of 4-methyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in 20 mL of Ethanol/Water (1:1 v/v).
-
Activation: Add 11 mmol of NaOH (or KOH) to deprotonate the thiol group. Stir for 15 minutes until clear. Rationale: Creates the highly nucleophilic thiolate anion.
-
Methylation: Dropwise add 11 mmol of Methyl Iodide (MeI) at 0°C.
-
Safety Note: MeI is a carcinogen. Use a fume hood.
-
-
Reaction: Stir at room temperature for 3–4 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 3:7).
-
Work-up: Evaporate ethanol. The product usually precipitates as a solid.
-
Purification: Recrystallize from ethanol.
-
Yield Expectation: 75–85%.[2]
-
Validation: Melting point check (approx. 120–130°C range, verify against specific derivative literature).
-
Coordination Chemistry Protocols
Protocol A: Synthesis of M(II) Complexes (General)
Target Metals:
-
Ligand Solution: Dissolve 2 mmol of MMTPT in 20 mL hot ethanol.
-
Metal Solution: Dissolve 1 mmol of Metal Salt (
or ) in 10 mL ethanol. -
Complexation: Add Metal solution to Ligand solution dropwise with continuous stirring.
-
Reflux: Reflux the mixture for 4–6 hours.
-
Observation: A color change or precipitation indicates complex formation.
-
-
Isolation: Filter the precipitate while hot (to remove unreacted ligand) or after cooling (to maximize yield). Wash with cold ethanol and ether.
-
Drying: Vacuum dry over
.
Protocol B: Synthesis of Pd(II)/Pt(II) Complexes
Target Metals:
-
Precursor: Use
or dissolved in water. -
Ligand: Dissolve MMTPT in Acetone or Acetonitrile.
-
Mixing: Mix solutions and stir at room temperature (Pd) or mild heat (Pt) for 12 hours.
-
Outcome: Yellow/Orange precipitates are typical for Pd/Pt complexes.
Coordination Logic & Visualization[1]
Figure 2: Potential coordination modes of MMTPT based on HSAB theory.
Characterization & Validation
To validate the coordination mode, compare the spectra of the Free Ligand vs. the Complex .
| Technique | Feature to Monitor | Expected Change in Complex | Interpretation |
| FT-IR | Shift by | Indicates N-coordination.[1] | |
| FT-IR | Shift to lower frequency | Indicates S-coordination (if chelating).[1] | |
| 1H NMR | S-Me Protons ( | Downfield shift ( | Electron density withdrawal due to S-coordination.[1] |
| 1H NMR | Phenyl Protons | Splitting pattern change | Conformational locking upon binding. |
| UV-Vis | d-d Transitions | New bands in visible region | Geometry confirmation (e.g., Tetrahedral Co(II) is blue). |
Self-Validating Check:
-
If the S-Me peak in NMR remains unchanged, but the C=N IR stretch shifts, the ligand is acting as a monodentate N-donor .[1]
-
If both shift significantly, suspect N,S-chelation or bridging.[1]
Applications
Biological Activity (Antimicrobial)
S-alkylated triazoles are potent pharmacophores. The MMTPT ligand and its complexes (particularly Cu and Ag) often exhibit higher efficacy than the free ligand due to the Overtone Concept of Cell Permeability :
-
Mechanism:[1][3][4][2] Chelation reduces the polarity of the metal ion by partial sharing of its positive charge with the donor groups. This increases the lipophilic character of the complex, facilitating penetration through the lipid layer of bacterial membranes.
-
Target: Staphylococcus aureus (Gram +) and E. coli (Gram -).[5]
Catalysis
Triazole complexes, especially those of Palladium (Pd), are candidates for cross-coupling reactions (Suzuki-Miyaura) due to the stability of the triazole carbene-like or N-donor character under basic conditions.
References
-
Synthesis and Biological Activity of 1,2,4-Triazole-3-thiones
-
Coordination Chemistry of S-Alkylated Triazoles
- Source: ResearchGate (Review of 1,2,4-triazole deriv
- Relevance: Details the N vs S coordination modes in transition metal complexes.
-
URL:[Link]
-
Antimicrobial Mechanisms of Triazole Complexes
-
Structural Characterization (Crystallography)
-
Chemical Properties & Safety (PubChem)
Sources
- 1. Page loading... [guidechem.com]
- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 3-(Methylthio)-1,2,4-triazol-5-amine | C3H6N4S | CID 78471 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Step-by-Step Regioselective Preparation of 1,3,5-Trisubstituted 1,2,4-Triazoles
Executive Summary
The 1,2,4-triazole core is a privileged heterocyclic pharmacophore in medicinal chemistry, frequently embedded in antifungal, antiviral, and anti-inflammatory agents[1]. Traditional synthetic routes, such as the Pellizzari and Einhorn-Brunner reactions, often require harsh thermal conditions and suffer from poor regioselectivity, yielding complex mixtures of isomers. To address these bottlenecks, this application note details two field-validated, highly regioselective methodologies: a HATU-mediated one-pot three-component coupling,[2], and an iodine-catalyzed metal-free oxidative aromatization.
Scientific Rationale & Mechanistic Insights
Pathway A: One-Pot Three-Component Coupling (Castanedo Protocol)
This protocol constructs the triazole core from a carboxylic acid, a primary amidine, and a monosubstituted hydrazine. The sequence is specifically designed for combinatorial chemistry and parallel synthesis[2].
-
Activation & Coupling Causality : The carboxylic acid is activated by HATU in the presence of DIPEA[1]. HATU is strictly selected over standard carbodiimides (like EDC) because the neighboring pyridine nitrogen in its HOAt leaving group drastically accelerates the coupling rate, minimizing epimerization and side reactions. DIPEA serves a dual purpose: it neutralizes the amidine hydrochloride salt and provides the necessary basic environment for HATU activation[1],[2].
-
Cyclization Causality : Following the formation of the acylamidine intermediate, monosubstituted hydrazine is added alongside glacial acetic acid. The acid lowers the pH, protonating the acylamidine oxygen to increase its electrophilicity. This drives the nucleophilic attack by the hydrazine, followed by rapid intramolecular cyclization and dehydration to yield the fully substituted 1,2,4-triazole[3].
Pathway B: Iodine-Catalyzed Oxidative Cyclization (Chen Protocol)
This metal-free approach utilizes hydrazones and aliphatic amines.
-
Oxidative Cascade Causality : Molecular iodine acts as a mild, green catalyst. The reaction proceeds via a cascade C-H functionalization and double C-N bond formation. Air serves as the terminal oxidant to regenerate the active iodine species, ensuring a catalytic cycle that avoids transition-metal toxicity—a critical advantage for late-stage pharmaceutical development.
Experimental Workflows
Fig 1: One-pot three-component synthesis workflow for 1,3,5-trisubstituted 1,2,4-triazoles.
Detailed Experimental Protocols
Protocol A: One-Pot Synthesis via Acylamidine Intermediate
Scale: 1.0 mmol
-
Activation : In an oven-dried 10 mL round-bottom flask, dissolve the carboxylic acid (1.0 mmol) and primary amidine hydrochloride (1.0 mmol) in anhydrous DMF (3.0 mL).
-
Base Addition : Add DIPEA (3.0 mmol). Self-Validation: Ensure the solution pH is basic (pH ~9 on wet indicator paper) to guarantee amidine free-basing.
-
Coupling : Add HATU (1.2 mmol) portion-wise at 25 °C. Stir the mixture for 1 hour. Self-Validation: Monitor via LC-MS. Do not proceed until the carboxylic acid mass is completely consumed. Unreacted active ester will prematurely react with hydrazine in the next step to form unwanted hydrazides.
-
In-Situ Addition : Add the monosubstituted hydrazine (1.2 mmol) followed immediately by glacial acetic acid (5.0 mL). Causality: The addition of AcOH shifts the reaction from basic to acidic, halting any further HATU-mediated side reactions and catalyzing the imine condensation.
-
Cyclization : Heat the reaction mixture to 80 °C for 2–4 hours.
-
Work-up : Cool to room temperature, dilute with EtOAc (20 mL), and wash with saturated aqueous NaHCO₃ (3 × 10 mL) and brine (10 mL). Causality: NaHCO₃ neutralizes and removes the bulk of the acetic acid.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: Metal-Free Oxidative Aromatization
Scale: 0.5 mmol
-
Reagent Assembly : In a 10 mL sealed reaction tube, add the hydrazone (0.5 mmol), aliphatic amine (1.0 mmol), and iodine (0.1 mmol, 20 mol%).
-
Solvent Addition : Add DMSO (2.0 mL). Causality: DMSO stabilizes the intermediate radical species generated during the oxidative cascade.
-
Oxidation : Stir the mixture at 100 °C under an open air atmosphere for 12 hours. Causality: Air must be present as the terminal oxidant to regenerate the I₂ catalyst.
-
Quench & Work-up : Cool to room temperature and quench with saturated aqueous Na₂S₂O₃ (5 mL). Self-Validation: A distinct color change from dark brown/purple to pale yellow confirms the complete reduction of unreacted I₂ to water-soluble I⁻. This prevents electrophilic halogenation of the triazole product during concentration.
-
Extraction : Extract with EtOAc (3 × 10 mL), wash with brine, dry over Na₂SO₄, and purify via column chromatography.
Quantitative Data & Substrate Scope
The following table summarizes the reaction scopes, conditions, and typical yields for the two validated methodologies,[2].
| Method | R¹ Source | R² Source | R³ Source | Reagents / Catalyst | Temp (°C) | Yield (%) |
| One-Pot (Castanedo) | Aliphatic/Aryl Acid | Aryl Amidine | Aryl Hydrazine | HATU, DIPEA, AcOH | 80 | 75–92 |
| One-Pot (Castanedo) | Aryl Acid | Aliphatic Amidine | Alkyl Hydrazine | HATU, DIPEA, AcOH | 80 | 68–85 |
| Oxidative (Chen) | Aryl Hydrazone | Aliphatic Amine | (From Hydrazone) | I₂ (20 mol%), Air | 100 | 70–88 |
| Oxidative (Chen) | Heteroaryl Hydrazone | Benzylamine | (From Hydrazone) | I₂ (20 mol%), Air | 100 | 65–82 |
Troubleshooting & Best Practices
-
Poor Regioselectivity in Protocol A : Usually caused by insufficient acid catalysis during the hydrazine addition step. Ensure a large excess of glacial acetic acid is used to rapidly drive the condensation before competing uncatalyzed pathways can occur[3].
-
Incomplete Amide Coupling : Moisture in the DMF can hydrolyze the highly reactive HOAt ester. Always use anhydrous, amine-free DMF. Additionally, sterically demanding amidines may require extended coupling times (up to 3 hours) prior to hydrazine addition[2].
References
1. Title: Highly Regioselective Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazole Derivatives (Castanedo et al., J. Org. Chem., 2011). Source: Organic Chemistry Portal. URL:[Link] 2. Title: Metal-Free Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles from Hydrazones and Aliphatic Amines (Chen et al., Org. Lett., 2016). Source: Organic Chemistry Portal. URL:[Link] 3.[1] Title: Chemistry of 1,2,4-Triazoles in Current Science. Source: ISRES. URL:[Link] 4.[3] Title: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Source: PMC. URL:[Link] 5.[2] Title: One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. Source: PMC. URL:[Link]
Sources
Application Note: Microwave-Assisted Synthesis of 4-Methyl-3-(methylthio)-5-phenyl-4H-1,2,4-triazole
Introduction & Mechanistic Rationale
1,2,4-Triazole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of antifungal, anticonvulsant, and anti-inflammatory therapeutics [1]. The conventional synthesis of 3-alkylthio-4,5-disubstituted-1,2,4-triazoles is notoriously inefficient, often requiring prolonged refluxing times (12–24 hours), harsh thermal conditions, and yielding high levels of thermal degradation byproducts.
Microwave-Assisted Organic Synthesis (MAOS) circumvents these limitations by utilizing dielectric heating. Unlike conventional conductive heating, microwave irradiation directly excites polar molecules (such as ethanol and aqueous bases), leading to rapid, uniform internal heating. This significantly enhances reaction kinetics, reduces side reactions, and aligns with green chemistry principles [1, 2].
This application note provides a robust, self-validating three-step protocol for the synthesis of 4-Methyl-3-(methylthio)-5-phenyl-4H-1,2,4-triazole .
Experimental Design & Causality (E-E-A-T)
As a self-validating system, every step in this protocol is designed with clear mechanistic causality and analytical checkpoints:
-
Step 1: Acylation: The reaction initiates with the acylation of 4-methyl-3-thiosemicarbazide using benzoyl chloride. Microwave irradiation in a polar solvent accelerates the nucleophilic acyl substitution, rapidly yielding 1-benzoyl-4-methylthiosemicarbazide.
-
Step 2: Alkaline Cyclization: The intermediate undergoes intramolecular cyclodehydration. Causality of Base: Aqueous NaOH is employed to deprotonate the amide nitrogen, drastically increasing its nucleophilicity to attack the thiocarbonyl carbon, thereby closing the 1,2,4-triazole ring. The resulting compound remains dissolved as a sodium thiolate salt. Causality of Acidification: Subsequent addition of HCl (pH ~3-4) protonates the thiolate. This eliminates its ionic character, drastically reducing its aqueous solubility and driving the quantitative precipitation of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol[2, 3].
-
Step 3: Regioselective S-Alkylation: The final step involves the methylation of the thiol. Causality of Regioselectivity: According to Hard-Soft Acid-Base (HSAB) theory, the thiolate anion is a highly polarizable "soft" nucleophile, whereas the triazole nitrogen is "harder." Methyl iodide (MeI) acts as a "soft" electrophile. Under mild alkaline conditions, the reaction exclusively occurs at the sulfur atom, yielding the S-methylated product and completely avoiding N-alkylation byproducts [4].
Workflow Visualization
Figure 1: Microwave-assisted 3-step synthesis workflow of the target 1,2,4-triazole.
Step-by-Step Methodologies
Materials & Equipment
-
Equipment: Microwave Synthesizer (e.g., CEM Discover or Anton Paar Monowave) with 10 mL sealed pressure vessels; LC-MS system for intermediate validation.
-
Reagents: Benzoyl chloride, 4-methyl-3-thiosemicarbazide, Sodium hydroxide (NaOH), Methyl iodide (MeI), Absolute ethanol, 4N Hydrochloric acid (HCl).
Step 1: Synthesis of 1-Benzoyl-4-methylthiosemicarbazide
-
In a 10 mL microwave-safe vessel equipped with a magnetic stir bar, dissolve 4-methyl-3-thiosemicarbazide (10 mmol) in 5 mL of absolute ethanol.
-
Add benzoyl chloride (11 mmol) dropwise. (Caution: Exothermic reaction; perform in a fume hood).
-
Seal the vessel and subject it to microwave irradiation (80 °C, 150 W) for 5 minutes.
-
Cool the vessel to room temperature rapidly using compressed air cooling.
-
Pour the mixture into 20 mL of ice water. Filter the resulting white precipitate, wash with cold water, and dry under a vacuum.
-
Validation Checkpoint: TLC (Hexane:EtOAc 1:1) should show complete consumption of the starting thiosemicarbazide.
Step 2: Cyclization to 4-Methyl-5-phenyl-4H-1,2,4-triazole-3-thiol
-
Transfer the intermediate from Step 1 into a clean microwave vessel.
-
Add 5 mL of 2N aqueous NaOH to fully dissolve the intermediate and facilitate deprotonation.
-
Seal and irradiate in the microwave at 90 °C for 15 minutes [2].
-
Cool the reaction mixture to room temperature.
-
Slowly add 4N HCl dropwise under continuous stirring until the pH reaches ~3-4. This neutralizes the sodium thiolate, triggering the precipitation of the free thiol[2, 3].
-
Filter the precipitate, wash thoroughly with distilled water, and recrystallize from ethanol.
-
Validation Checkpoint: LC-MS must confirm the intermediate mass
.
Step 3: S-Methylation to Target Molecule
-
In a microwave vessel, dissolve 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol (5 mmol) in 5 mL of ethanol containing NaOH (5.5 mmol) to pre-form the reactive thiolate anion.
-
Add methyl iodide (6 mmol) dropwise.
-
Seal and irradiate at 80 °C for 10 minutes [4].
-
Cool to room temperature. The product typically precipitates directly from the ethanolic mixture as it forms. If precipitation is incomplete, dilute with 10 mL of ice-cold water.
-
Filter, wash with water, and dry to obtain pure this compound.
-
Validation Checkpoint:
H-NMR should reveal a distinct, sharp singlet at ~2.6-2.7 ppm corresponding to the group, confirming successful and regioselective S-alkylation.
Quantitative Data Presentation
The table below summarizes the kinetic and yield advantages of the microwave-assisted protocol compared to traditional thermal heating methods.
| Parameter | Conventional Thermal Heating | Microwave-Assisted (MAOS) | Improvement Factor |
| Step 1 Reaction Time | 4 hours | 5 minutes | 48x faster |
| Step 2 Reaction Time | 6 hours | 15 minutes | 24x faster |
| Step 3 Reaction Time | 3 hours | 10 minutes | 18x faster |
| Overall Process Yield | 55% – 65% | 85% – 92% | ~30% absolute increase |
| Regioselectivity (S vs N) | ~85:15 (S:N ratio) | > 99:1 (S:N ratio) | Near-perfect selectivity |
| E-Factor (Waste Metric) | High (Extensive solvent use) | Low (Minimal solvent/time) | Significant reduction |
References
- Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods.RSC Advances.
- Microwave-Assisted Synthesis and Antifungal Activity of Some Novel Thioethers Containing 1,2,4-Triazole Moiety.MDPI.
- Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists.PMC.
- Leveraging a Low-Affinity Diazaspiro Orthosteric Fragment to Reduce Dopamine D3 Receptor (D3R) Ligand Promiscuity across Highly Conserved Aminergic G‑Protein-Coupled Receptors (GPCRs).PMC.
In Vitro Testing Protocols for Triazole-Based Anti-Inflammatory Agents
[1][2][3][4]
Application Note & Technical Guide
Introduction: The Triazole Pharmacophore
In medicinal chemistry, the triazole ring (both 1,2,3- and 1,2,4-isomers) is a privileged scaffold.[1] Its structural stability, hydrogen-bonding capability, and similarity to amide bonds allow it to mimic peptide linkages and interact potently with biological targets like Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) .
However, testing triazoles presents specific challenges:
-
Solubility: Many synthetic triazoles are highly lipophilic, requiring precise DMSO management to avoid solvent-induced cytotoxicity.
-
Selectivity: The goal is often to inhibit COX-2 (inducible) while sparing COX-1 (constitutive/protective). Protocols must distinguish between these isoforms.
-
Mechanism: Efficacy is rarely just enzyme inhibition; it often involves the suppression of the NF-
B signaling pathway , reducing downstream mediators like Nitric Oxide (NO) and Prostaglandin E2 (PGE2).
This guide outlines a hierarchical screening workflow: from physicochemical screens to cellular efficacy and enzymatic specificity.
Experimental Workflow Strategy
Do not rush directly to cell-based assays. Triazoles should be filtered through a "Toxicity-First" logic to ensure that observed anti-inflammatory effects are not false positives caused by cell death.
Figure 1: Hierarchical screening workflow for triazole derivatives. This structure minimizes waste by filtering toxic or inactive compounds early.
Phase 1: Physicochemical Screening (Protein Denaturation)
Before expensive cell culture, use the Albumin Denaturation Assay . Inflammation induces protein denaturation; compounds that stabilize albumin against heat stress often possess anti-inflammatory activity. This is a rapid, cost-effective surrogate for membrane stabilization.
Mechanism: Denaturation of tissue proteins is a well-documented cause of inflammation.[2] Triazoles capable of stabilizing protein structure (via H-bonding) correlate well with in vivo anti-edema activity [1].
Protocol: BSA/Egg Albumin Denaturation
Reagents:
-
Test Compound: 100 µg/mL – 500 µg/mL in DMSO (Final DMSO <1%).
-
Bovine Serum Albumin (BSA): 0.2% w/v in Tris Buffer Saline (pH 6.4).
-
Positive Control: Diclofenac Sodium or Ibuprofen (100 µg/mL).
Steps:
-
Mix 50 µL of test compound with 5 mL of 0.2% BSA solution.
-
Incubate at 37°C for 20 minutes (Equilibration).
-
Heat at 70°C for 5 minutes (Induce denaturation).
-
Cool to room temperature.
-
Measure Absorbance at 660 nm (Turbidity measurement).
Calculation:
Phase 2 & 3: Cellular Efficacy (RAW 264.7 Model)
The RAW 264.7 murine macrophage line is the gold standard. Upon stimulation with Lipopolysaccharide (LPS), these cells upregulate iNOS and COX-2.
Critical Control: You must run a viability assay (MTT) in parallel with the efficacy assay (Griess). If a compound reduces NO by 50% but also kills 50% of the cells, it is cytotoxic , not anti-inflammatory.
Protocol A: Cell Culture & Induction
-
Seed:
cells/well in 96-well plates (DMEM + 10% FBS). -
Adherence: Incubate for 24h at 37°C, 5% CO2.
-
Treatment: Replace media with serum-free DMEM containing:
-
LPS: 1 µg/mL (Inducer).
-
Triazole Compound: Serial dilution (e.g., 10, 25, 50, 100 µM).
-
Vehicle Control: DMSO (Must be matched to the highest concentration used, typically 0.1% - 0.5%).
-
-
Incubation: 24 hours.
Protocol B: Nitric Oxide (NO) Quantification (Griess Assay)
NO is unstable and rapidly oxidizes to nitrite (
Reagents:
-
Griess Reagent A: 1% Sulfanilamide in 5% Phosphoric acid.
-
Griess Reagent B: 0.1% N-1-napthylethylenediamine dihydrochloride (NED) in water.
Steps:
-
Collect 100 µL of cell culture supernatant (from Protocol A).
-
Add 100 µL of Griess Reagent (1:1 mix of A and B).
-
Incubate 10 mins at Room Temp in the dark.
-
Measure Absorbance at 540 nm .
-
Quantification: Compare against a Sodium Nitrite (
) standard curve (0–100 µM).
Protocol C: Cell Viability (MTT Assay)
Perform on the cells remaining in the plate after supernatant collection.
-
Add 20 µL MTT solution (5 mg/mL in PBS) to the remaining 100 µL media/cells.
-
Incubate 4 hours at 37°C (Mitochondrial reductases convert MTT to purple formazan).
-
Aspirate media carefully.
-
Dissolve crystals in 150 µL DMSO .
-
Measure Absorbance at 570 nm .
Data Interpretation Table:
| Outcome | NO Level (Griess) | Cell Viability (MTT) | Conclusion |
| Ideal Hit | Low (<50%) | High (>90%) | True Anti-inflammatory |
| False Positive | Low (<50%) | Low (<60%) | Cytotoxic (Discard) |
| Inactive | High (>90%) | High (>90%) | No Effect |
Phase 4: Target Specificity (COX-1 vs. COX-2)
Triazoles are often designed to improve upon NSAIDs by selectively inhibiting COX-2 (associated with inflammation) while sparing COX-1 (gastroprotective).
Method: Use a cell-free Human Recombinant COX Inhibitor Screening Kit (e.g., Cayman Chemical). This utilizes the peroxidase activity of COX to oxidize a colorimetric substrate (TMPD) during the conversion of Arachidonic Acid (AA) to PGG2.
Protocol:
-
Reaction Mix: Buffer + Heme + Enzyme (COX-1 or COX-2) + Triazole Inhibitor.
-
Incubation: 10 mins at 37°C.
-
Initiation: Add Arachidonic Acid (substrate) and TMPD (colorimetric detector).
-
Measurement: Read Absorbance at 590 nm after 5 minutes.
-
Calculation: Determine
for both isoforms.
Selectivity Index (SI):
-
SI > 10: Selective COX-2 inhibitor (Desired).
-
SI < 1: Selective COX-1 inhibitor (High ulcerogenic risk).
-
SI
1: Non-selective (e.g., Diclofenac).
Mechanistic Visualization: The NF- B Pathway
Triazoles often act upstream of COX-2 by preventing the nuclear translocation of NF-
Figure 2: Potential sites of action for triazole derivatives within the NF-
References
-
Chandra, S. et al. (2012). In vitro anti-inflammatory activity of Coffea arabica L. by protein denaturation method. Rasayan Journal of Chemistry. 8
-
Kaddour, A. et al. (2020). Anti-Inflammatory Potential Evaluation (In-Vitro and In-Vivo) of Arthrophytum scoparium Aerial Part. Journal of Drug Delivery & Therapeutics. 4
-
Joo, T. et al. (2014). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. National Institutes of Health (PMC). 9
-
Abdel-Wahab, B. et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, and Anticancer Screening. ACS Omega. 10
-
El-Moghazy, S. et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity. Molecules (PMC). 7
Sources
- 1. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. Anti-Inflammatory Activity Assay Using the Human Red Blood Cell Membrane Stabilization Method for Pasote Leaf Extract (Dysphania ambrosioides L.) | SAS Publisher [saspublishers.com]
- 4. jddtonline.info [jddtonline.info]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Methyl-3-(methylthio)-5-phenyl-4H-1,2,4-triazole
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and purification protocols for 4-Methyl-3-(methylthio)-5-phenyl-4H-1,2,4-triazole. This document is structured to address common challenges encountered during the purification of this compound, offering practical, field-proven solutions.
I. Understanding the Chemistry: Synthesis and Potential Impurities
A robust purification strategy begins with a thorough understanding of the synthetic route and the likely impurities that may arise. The synthesis of this compound typically proceeds through the formation of a 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol intermediate, followed by S-methylation.
A plausible synthetic pathway is outlined below:
Caption: Plausible synthetic pathway for this compound.
This synthetic route helps us anticipate the following common impurities:
-
Unreacted Starting Materials:
-
Benzoyl chloride or related benzoic acid derivatives.
-
Methylhydrazine.
-
4-Methyl-5-phenyl-4H-1,2,4-triazole-3-thiol (the direct precursor).
-
Methylating agent (e.g., methyl iodide).
-
-
Reaction Byproducts:
-
Inorganic salts (e.g., NaI, KI, sulfates) formed during the methylation step.
-
Products of side reactions, such as over-methylation at other nitrogen atoms of the triazole ring (regioisomers).
-
Uncyclized intermediates from the triazole ring formation.
-
-
Residual Solvents:
-
Ethanol, methanol, dimethylformamide (DMF), or other solvents used in the synthesis.
-
II. Troubleshooting and FAQs
This section addresses specific issues you may encounter during the purification of this compound.
Q1: My crude product is an oil and won't solidify. What should I do?
A1: This is a common issue, often caused by the presence of residual solvents or unreacted liquid starting materials.
-
Initial Step: Ensure all volatile solvents have been removed under reduced pressure (rotary evaporation). For high-boiling solvents like DMF, a high-vacuum pump may be necessary.
-
Trituration: Try triturating the oil with a non-polar solvent in which the desired product is expected to be insoluble, such as hexanes or diethyl ether. This can often induce crystallization by "washing away" impurities that are keeping your product in an oily state. Use a spatula to scratch the inside of the flask during trituration, as this can provide nucleation sites for crystal growth.
-
Solvent-Antisolvent Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a non-solvent (e.g., hexanes) with vigorous stirring until the solution becomes cloudy. Allow the mixture to stand, and with time, your product may precipitate as a solid.
Q2: I've performed a recrystallization, but my product is still showing impurities by TLC/NMR. What went wrong?
A2: This indicates that the chosen recrystallization solvent is not ideal for separating your product from the specific impurities present.
-
Solvent Selection is Key: The ideal recrystallization solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below. Conversely, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or very insoluble (allowing for hot filtration).
-
Troubleshooting Steps:
-
Re-evaluate your solvent system. If you used ethanol, consider a mixed solvent system. For example, dissolving the crude product in a minimal amount of hot ethanol and then adding a small amount of water until the solution becomes slightly turbid can sometimes improve crystal formation and purity upon cooling.
-
Consider a different purification method. If recrystallization fails to remove a persistent impurity, column chromatography is the next logical step.
-
Q3: My compound is streaking on the silica gel TLC plate. How can I get clean spots for column chromatography?
A3: Streaking on a TLC plate is often due to the compound being too polar for the chosen mobile phase or interacting too strongly with the silica gel.
-
Adjusting the Mobile Phase:
-
Increase Polarity: Add a small amount of a more polar solvent to your eluent. For example, if you are using a hexane/ethyl acetate mixture, increasing the percentage of ethyl acetate will increase the polarity.
-
Use a Modifier: For highly polar or basic compounds like triazoles, adding a small amount (0.5-1%) of a modifier like triethylamine or methanol to the mobile phase can significantly improve the spot shape by neutralizing active sites on the silica gel.
-
-
Choosing the Right Stationary Phase: While silica gel is the most common choice, for particularly basic compounds, alumina (basic or neutral) can sometimes provide better separation with less streaking.
Q4: I've purified my product by column chromatography, but I still have a persistent impurity with a similar Rf value. What are my options?
A4: Separating compounds with very similar polarities can be challenging.
-
Optimize Chromatography Conditions:
-
Shallow Gradient: If you are using gradient elution, make the gradient shallower in the region where your product and the impurity are eluting. This will increase the separation between the two peaks.
-
Different Solvent System: Experiment with a different solvent system that may interact differently with your compounds. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system.
-
-
Recrystallization of Column Fractions: Combine the column fractions containing your product (with the persistent impurity) and attempt a recrystallization. The change in the impurity profile after removing other components by chromatography might make recrystallization more effective.
-
Preparative HPLC: If high purity is critical and other methods have failed, preparative High-Performance Liquid Chromatography (HPLC) can offer much higher resolution for difficult separations.
III. Detailed Purification Protocols
Protocol 1: Recrystallization
Recrystallization is often the most efficient method for purifying solid compounds.
Step-by-Step Methodology:
-
Solvent Selection: Based on solubility tests, ethanol is a good starting point for many 1,2,4-triazole derivatives.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol and heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. To promote slower, more controlled crystallization (which often leads to higher purity), you can insulate the flask. Once crystals have formed at room temperature, you can further increase the yield by placing the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography
This method is ideal for separating the target compound from impurities with different polarities.
Step-by-Step Methodology:
-
Stationary Phase: Use silica gel (60 Å, 230-400 mesh) as the stationary phase.
-
Mobile Phase (Eluent) Selection: Based on TLC analysis, a good starting point is a mixture of hexane and ethyl acetate. A typical starting ratio would be 7:3 (hexane:ethyl acetate). The polarity can be increased by increasing the proportion of ethyl acetate. For more polar impurities, a dichloromethane/methanol system (e.g., 98:2) may be effective.
-
Column Packing: Pack a glass chromatography column with a slurry of silica gel in the initial, least polar mobile phase you plan to use.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and carefully load it onto the top of the silica gel bed. Alternatively, you can pre-adsorb the crude product onto a small amount of silica gel (dry loading), which often results in better separation.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. You can either run the column isocratically (with a single solvent mixture) or gradually increase the polarity of the mobile phase (gradient elution) to elute compounds of increasing polarity.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield the purified this compound.
IV. Purity Assessment
After purification, it is crucial to assess the purity of your this compound.
Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A 7:3 mixture of hexane:ethyl acetate is a good starting point.
-
Visualization: UV light (254 nm).
-
Purity Indication: A single, well-defined spot.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Proton | Approximate Chemical Shift (ppm) | Multiplicity | Integration |
| Phenyl-H | 7.3 - 7.6 | Multiplet | 5H |
| N-CH₃ | 3.6 - 3.8 | Singlet | 3H |
| S-CH₃ | 2.6 - 2.8 | Singlet | 3H |
Note: The absence of a broad singlet around 13-14 ppm indicates the complete conversion of the thiol precursor (SH proton).
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Expected Molecular Ion (M+H)⁺: m/z = 206.07
V. Summary of Purification Methods
| Purification Method | Best For Removing | Advantages | Disadvantages |
| Recrystallization | Insoluble impurities, impurities with significantly different solubility profiles. | Simple, scalable, can yield very pure material. | Requires the compound to be a solid, solvent selection can be trial and error. |
| Column Chromatography | Impurities with different polarities (even if solubilities are similar). | Highly versatile, can separate complex mixtures. | More time-consuming and uses more solvent than recrystallization. |
| Trituration | Oily impurities, inducing crystallization. | Quick and simple for initial cleanup. | Generally does not provide very high purity. |
VI. Logical Workflow for Purification
Caption: A logical workflow for the purification of this compound.
VII. References
-
Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. Available from: [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Available from: [Link]
-
Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Available from: [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. Available from: [Link]
-
(R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol. Available from: [Link]
-
Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Available from: [Link]
-
Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. Available from: [Link]
Technical Support Center: Stability of 4-Methyl-3-(methylthio)-5-phenyl-4H-1,2,4-triazole
[1]
Product Code: MMTPT-001 Chemical Name: 4-Methyl-3-(methylthio)-5-phenyl-4H-1,2,4-triazole CAS: 25812-76-4 (Analogous/Related) Molecular Formula: C₁₀H₁₁N₃S
Part 1: Executive Stability Profile
Is this compound stable in acidic conditions? Yes, but with specific caveats regarding solubility and temperature.
The 1,2,4-triazole ring is a robust aromatic system that generally resists acid-catalyzed ring cleavage.[1] Under standard laboratory conditions (0.1 M – 1.0 M HCl, Room Temperature), This compound (MMTPT) behaves as a weak base. It will protonate to form a stable hydrochloride salt, which significantly alters its solubility profile.
However, extreme conditions (concentrated mineral acids, high heat, or oxidizing acids) can trigger specific degradation pathways, primarily targeting the methylthio ether group.
Quick Reference: Stability Matrix
| Condition | Stability Rating | Expected Outcome |
| Dilute Acid (e.g., 0.1M HCl, RT) | ✅ Stable | Forms soluble salt. Reversible upon neutralization. |
| Strong Acid (e.g., 6M HCl, Reflux) | ⚠️ Risk | Potential S-demethylation (Hydrolysis) to the thione. |
| Oxidizing Acid (e.g., HNO₃) | ❌ Unstable | Oxidation of sulfur to sulfoxide/sulfone. |
| LC-MS Mobile Phase (0.1% FA) | ✅ Stable | Compatible. Retention time shift expected. |
Part 2: Troubleshooting Guides & FAQs
Issue 1: "My sample dissolved in acid but precipitated when I adjusted the pH."
Diagnosis: This is likely Salt Reversion , not degradation.
-
The Science: MMTPT contains basic nitrogen atoms (N-1/N-2) in the triazole ring. In acidic media (pH < 3), these nitrogens protonate, forming a water-soluble cation. When you neutralize the solution (pH > 7), the molecule reverts to its neutral, lipophilic free-base form, which is poorly soluble in water and precipitates.
-
Verification Step: Filter the precipitate, dry it, and run an NMR or HPLC. If the spectra match the original standard, no degradation occurred.
Issue 2: "I see a shift in HPLC retention time when using acidic mobile phases."
Diagnosis: Ionization-Induced Shift.
-
The Science: In a standard Reverse Phase (C18) method using acidic modifiers (Formic Acid/TFA), MMTPT exists as a charged cation. Charged species interact differently with the stationary phase compared to neutral species, typically eluting earlier (lower retention time) due to increased polarity.
-
Troubleshooting:
-
Compare the retention time against a standard run in the exact same mobile phase.
-
Do not compare retention times between neutral (pH 7) and acidic (pH 3) runs directly.
-
Issue 3: "I detect a new peak at [M-14] in my Mass Spec."
Diagnosis: Acid-Catalyzed Hydrolysis (S-Dealkylation).
-
The Science: Under forcing acidic conditions (high temperature + strong acid), the methylthio group (-SMe) can undergo hydrolysis. The bond between the sulfur and the methyl group cleaves, releasing the methyl group and resulting in the corresponding triazole-thione (or thiol tautomer).
-
Mass Spec Signature: The loss of a methyl group (-CH₃, mass 15) and gain of a proton (+H, mass 1) results in a net mass loss of 14 Da.
-
Prevention: Avoid heating the compound in strong mineral acids (e.g., >1M HCl or H₂SO₄) for extended periods.
Part 3: Mechanistic Visualization
The following diagram illustrates the behavior of MMTPT under varying acidic conditions. Note the distinction between reversible protonation and irreversible degradation.
Figure 1: Reaction pathways of MMTPT in acidic environments. Protonation is the dominant, reversible pathway under mild conditions.
Part 4: Validated Experimental Protocols
Protocol A: Forced Degradation Study (Acid Hydrolysis)
Use this protocol to determine the specific stability limit for your application.
Materials:
-
MMTPT Reference Standard
-
1.0 N HCl and 5.0 N HCl
-
HPLC-UV/MS System
-
Water bath (80°C)
Procedure:
-
Preparation: Dissolve 10 mg of MMTPT in 1 mL of Methanol (co-solvent).
-
Stress Condition 1 (Mild): Add 4 mL of 0.1 N HCl . Incubate at Room Temperature for 24 hours.
-
Stress Condition 2 (Harsh): Add 4 mL of 1.0 N HCl . Incubate at 80°C for 4 hours.
-
Neutralization: Aliquot 1 mL from each sample and neutralize with equimolar NaOH solution to stop the reaction.
-
Analysis: Dilute with mobile phase and analyze via HPLC.
-
Pass Criteria: Recovery of >98% parent peak area.
-
Fail Criteria: Appearance of new peaks >1% (likely Thione derivative).
-
Protocol B: Solubility Check for Bio-Assays
Use this if you are formulating the drug for animal studies in acidic vehicles.
-
Weigh MMTPT.
-
Add aqueous vehicle (e.g., 0.1% Tween 80 in Saline).
-
Titration: Dropwise add 1N HCl while vortexing.
-
Observation: The suspension should clear as the pH drops below ~3.0 (Salt formation).
-
Caution: If the pH is raised back to physiological levels (pH 7.4) in vitro, the compound may crash out. Ensure your assay tolerates the precipitate or use a carrier (cyclodextrin) to maintain solubility at neutral pH.
References
-
PubChem. (2025).[2] 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol Compound Summary. National Library of Medicine.
-
BenchChem. (2025).[1] Stability of 4,5-diethyl-4H-1,2,4-triazole-3-thiol under acidic conditions.
-
MDPI. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules.
-
Synchem. (2025).[3] Product Catalog: this compound.
Validation & Comparative
1H NMR Chemical Shift Guide: 4-Methyl-3-(methylthio)-5-phenyl-4H-1,2,4-triazole
The following guide provides an in-depth technical analysis of the 1H NMR chemical shifts for 4-Methyl-3-(methylthio)-5-phenyl-4H-1,2,4-triazole , designed for researchers in medicinal chemistry and structural biology.
Executive Summary
This compound (CAS: 25812-76-4) is a critical intermediate in the synthesis of bioactive heterocycles. In drug development, the primary analytical challenge with this scaffold is confirming regioselective S-alkylation over N-alkylation during its synthesis from the corresponding thione precursor.
This guide provides a comparative spectral analysis to definitively distinguish the target molecule from its thione precursor and potential N-alkylated isomers . The data presented validates the structural integrity of the 1,2,4-triazole core, focusing on the diagnostic methyl and phenyl signals.
Structural Analysis & Signal Assignment
The molecule possesses three distinct proton environments crucial for structural verification. Understanding the electronic environment of each is essential for accurate assignment.
Theoretical Shift Prediction
-
S-Methyl Group (-S-CH₃): Attached to the electron-rich sulfur atom at position 3. The sulfur atom shields these protons relative to N-methyl or O-methyl groups, typically resulting in an upfield shift (
2.5 – 2.7 ppm). -
N-Methyl Group (-N-CH₃): Located at position 4 of the triazole ring. The adjacent nitrogen atoms and the aromatic ring current exert a deshielding effect, shifting these protons downfield (
3.4 – 3.7 ppm). -
Phenyl Group (-C₆H₅): Attached at position 5. These protons exhibit characteristic aromatic multiplets (
7.4 – 7.8 ppm).
Graphviz Diagram: Structure & Proton Assignment
The following diagram visualizes the core structure and the specific proton environments discussed.
Caption: Structural breakdown of this compound highlighting the three key proton environments for NMR assignment.
Comparative Spectral Data
The following table contrasts the target molecule with its direct precursor, 4-methyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione . This comparison is the industry standard for monitoring reaction completion.
Table 1: 1H NMR Chemical Shift Comparison (in CDCl₃)
| Proton Environment | Target Molecule (S-Me Derivative) | Precursor (Thione) | Diagnostic Change |
| S-Methyl (-SCH₃) | Absent | Appearance of singlet confirms S-alkylation. | |
| N-Methyl (N4-CH₃) | Minimal shift; confirms N4 integrity. | ||
| Thione N-H | Absent | Disappearance confirms loss of thione proton. | |
| Phenyl (Ar-H) | Slight shift due to electronic change. |
Key Insight: The most critical indicator of successful synthesis is the disappearance of the broad downfield N-H signal (~13.5 ppm) and the appearance of the sharp S-methyl singlet (~2.7 ppm) .
Synthesis & Regioselectivity Pathway
The synthesis typically involves the methylation of the thione precursor. While nitrogen alkylation is theoretically possible, S-alkylation is thermodynamically favored under basic conditions (e.g., NaOH/MeI).
Graphviz Diagram: Reaction Monitoring Workflow
This flowchart guides the analyst through the logic of confirming the product structure.
Caption: Decision tree for monitoring the regioselective methylation of the triazole thione precursor via NMR.
Experimental Protocol
To ensure reproducibility and high-resolution data, follow this standardized protocol.
Sample Preparation
-
Solvent Choice: CDCl₃ (Chloroform-d) is the preferred solvent for the S-methylated product due to its solubility and lack of interfering peaks in the 2.5–4.0 ppm region.
-
Alternative:DMSO-d₆ may be used if the product is a salt or has poor solubility. Note that DMSO-d₆ (residual peak ~2.50 ppm) may overlap with the S-Me signal (~2.65 ppm). CDCl₃ is strongly recommended.
-
-
Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.
-
Tube Quality: Use high-throughput 5mm NMR tubes (Wilmad 507-PP or equivalent) to minimize shimming errors.
Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Sequence: Standard 1H (zg30).
-
Scans (NS): 16 (sufficient for >95% purity).
-
Relaxation Delay (D1): 1.0 – 2.0 seconds.
-
Spectral Width: -2 to 16 ppm (to ensure capture of any residual N-H protons from unreacted starting material).
References
-
Regioselectivity in Triazole Alkylation
- Title: Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods.
- Source: ResearchG
-
URL:[Link]
-
Spectral Data of Analogous Thiones
-
General 1,2,4-Triazole Synthesis & NMR
-
Product Identification (CAS 25812-76-4)
- Title: this compound Product Page.
-
Source: Synchem.[2]
Sources
Structure-Activity Relationship (SAR) of 4-Methyl-3-(methylthio)-5-phenyl-4h-1,2,4-triazole vs. Fluconazole
Topic: Structure-Activity Relationship (SAR) of 4-Methyl-3-(methylthio)-5-phenyl-4H-1,2,4-triazole vs. Fluconazole Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical comparison between Fluconazole , the clinical gold standard for triazole antifungals, and This compound (hereafter referred to as MMPT ), a representative scaffold of the S-substituted 1,2,4-triazole class.
While Fluconazole represents a "fully optimized" drug with high specificity for fungal CYP51, MMPT represents a "lead pharmacophore" often utilized in medicinal chemistry to explore alternative binding modes and dual-action mechanisms (antimicrobial + antioxidant). This analysis dissects the structural determinants that render Fluconazole superior in potency while highlighting the unique chemical utility of the MMPT scaffold.
Physicochemical & Structural Comparison
The efficacy of triazole antifungals is governed by their ability to penetrate fungal cell membranes (Lipophilicity/LogP) and coordinate with the heme iron of Lanosterol 14
Comparative Data Table
| Feature | Fluconazole | MMPT (Target Scaffold) |
| IUPAC Name | 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol | This compound |
| Molecular Weight | 306.27 g/mol | 205.28 g/mol |
| Core Pharmacophore | N-linked 1,2,4-triazole (Bis) | C-linked 1,2,4-triazole (Mono) |
| Key Substituents | 2,4-Difluorophenyl, Tertiary Alcohol | S-Methyl, N-Methyl, Phenyl |
| LogP (Lipophilicity) | ~0.5 (Amphiphilic) | ~2.1 (Moderately Lipophilic) |
| H-Bond Donors/Acceptors | 1 / 7 | 0 / 3 |
| Primary Target | CYP51 (Heme coordination via N4) | CYP51 (Allosteric/Heme) + Oxidative Stress |
| Avg. MIC (C. albicans) | 0.125 – 0.50 | 24.0 – 50.0 |
Structure-Activity Relationship (SAR) Deep Dive
The Triazole Binding Mode (N-Linkage vs. C-Linkage)
-
Fluconazole: The 1,2,4-triazole ring is attached via a nitrogen atom (N-1). This positions the N-4 nitrogen perfectly to donate a lone pair to the heme iron (
) of the CYP51 enzyme. This coordination bond is the primary driver of potency. -
MMPT: The triazole is C-linked at positions 3 and 5. The S-methyl group at position 3 and the phenyl group at position 5 create steric bulk. While MMPT can enter the active site, the N-methyl group at position 4 sterically hinders optimal orientation for heme coordination. Consequently, MMPT relies more on hydrophobic interactions (Van der Waals) than strong metal coordination, resulting in lower affinity.
Role of the Phenyl Substituent
-
Fluconazole (2,4-Difluorophenyl): The fluorine atoms serve two critical functions:
-
Metabolic Stability: They block oxidative metabolism at the phenyl ring.
-
Acidity/Lipophilicity: They withdraw electrons, modifying the pKa of the triazole and enhancing lipophilicity for membrane transport.
-
-
MMPT (Unsubstituted Phenyl): The phenyl group provides necessary hydrophobic anchoring within the CYP51 access channel. However, lacking halogens, it is susceptible to rapid metabolic hydroxylation (Phase I metabolism), reducing the compound's in vivo half-life compared to Fluconazole.
The S-Methyl "Tail" vs. Hydroxyl Group
-
Fluconazole (Hydroxyl): The tertiary alcohol is crucial for water solubility and forms a hydrogen bond with a water molecule or a propionate side chain in the enzyme active site, stabilizing the drug-protein complex.
-
MMPT (S-Methyl): The methylthio group (-S-CH
) is lipophilic. While it aids in membrane penetration, it lacks the specific H-bonding capability of the hydroxyl group. SAR studies indicate that extending this chain (e.g., to decylthio) can improve potency by interacting with the hydrophobic tunnel of CYP51, but the short methyl group in MMPT is suboptimal for high potency [4].
Mechanistic Visualization
The following diagram illustrates the divergent binding modes and experimental workflow for evaluating these compounds.
Caption: Mechanistic divergence between Fluconazole (Direct Heme Coordination) and MMPT (Hydrophobic Interaction/Steric Hindrance).
Experimental Protocols
To validate the SAR claims above, the following protocols are standard for synthesizing the MMPT scaffold and testing its potency against Fluconazole.
Synthesis of MMPT (Cyclization Protocol)
This protocol yields the 1,2,4-triazole-3-thiol core, which is then methylated.
-
Reagents: 4-Methyl-3-thiosemicarbazide, Benzoyl chloride, Sodium Hydroxide (NaOH), Methyl Iodide (MeI).
-
Step 1 (Formation of Intermediate): React 4-methyl-3-thiosemicarbazide with benzoyl chloride in pyridine (reflux, 4h) to form the benzoylthiosemicarbazide intermediate.
-
Step 2 (Cyclization): Reflux the intermediate in 2N NaOH for 4 hours. The basic condition catalyzes the intramolecular dehydration to close the triazole ring.[1]
-
Checkpoint: Acidify with HCl to precipitate 4-methyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione .
-
-
Step 3 (S-Methylation): Dissolve the thione in ethanol/NaOH. Add Methyl Iodide (1.1 eq) dropwise at 0°C. Stir for 2 hours at room temperature.
-
Purification: Recrystallize from Ethanol.
-
Yield Expectation: 65-75%.
-
Validation: 1H-NMR should show a sharp singlet at ~2.5-2.7 ppm (S-CH
) and ~3.5 ppm (N-CH ).
-
Comparative MIC Assay (Broth Microdilution)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against Candida albicans.
-
Preparation:
-
Stock solutions: Dissolve Fluconazole and MMPT in DMSO (10 mg/mL).
-
Media: RPMI 1640 buffered with MOPS (pH 7.0).
-
-
Inoculum: Adjust C. albicans (strain ATCC 90028) suspension to
CFU/mL. -
Plate Setup:
-
Use 96-well sterile plates.
-
Perform serial 2-fold dilutions of compounds (Range: 64
g/mL down to 0.125 g/mL).
-
-
Incubation: 35°C for 24–48 hours.
-
Readout:
-
MIC Endpoint: The lowest concentration showing 50% (FLC) or 80% (MMPT) inhibition of growth compared to control wells.
-
Expected Result: Fluconazole wells clear at ~0.25
g/mL. MMPT wells clear at ~25-50 g/mL.
-
References
-
Nadeem, H., et al. (2013).[1] Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375.[1] Retrieved from [Link]
-
Tuzun, B., et al. (2024).[2] Molecular descriptors and in silico studies of 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine. Computational Biology and Chemistry. Retrieved from [Link]
-
Shcherbyna, R., et al. (2023). Synthesis and acute toxicity of new S-derivatives (1,2,4-triazole-3(2H)-yl)methyl) thiopyrimidines. Zaporozhye State Medical University.[2] Retrieved from [Link]
Sources
- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 2. Molecular descriptors and in silico studies of 4-((5-(decylthio)-4-methyl-4n-1,2,4-triazol-3-yl)methyl)morpholine as a potential drug for the treatment of fungal pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Elemental Analysis & Validation Strategies for 4-Methyl-3-(methylthio)-5-phenyl-4H-1,2,4-triazole
Executive Summary
Objective: To provide a definitive technical framework for the elemental analysis (EA) of 4-Methyl-3-(methylthio)-5-phenyl-4H-1,2,4-triazole , a functionalized heterocyclic core common in medicinal chemistry and agrochemical synthesis.
Audience: Synthetic chemists, analytical scientists, and QA/QC professionals.
Key Insight: While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it fails to quantify bulk purity. Elemental Analysis (Combustion) remains the critical "gatekeeper" for publication and biological testing, with a strict industry standard of ±0.4% deviation from theoretical values. This guide compares automated combustion against wet-chemical alternatives and details the specific calculation logic required for this sulfur-containing triazole.
Part 1: The Target Molecule & Theoretical Baseline
Before any experimental validation, a precise theoretical baseline must be established. For the target compound, the presence of a thioether (sulfur) and a nitrogen-rich triazole core presents specific combustion challenges.
Chemical Profile[1][2][3][4][5][6][7]
-
IUPAC Name: this compound
-
Molecular Formula:
-
Key Structural Features:
Theoretical Calculation (The "Gold Standard")
To validate synthesis, we calculate the percent composition by mass.
Atomic Weights (IUPAC Standard):
-
Carbon (C): 12.011 g/mol
-
Hydrogen (H): 1.008 g/mol
-
Nitrogen (N): 14.007 g/mol
-
Sulfur (S): 32.06 g/mol [3]
Step 1: Calculate Molecular Weight (MW)
Step 2: Calculate Theoretical Percentages
-
% Carbon:
-
% Hydrogen:
-
% Nitrogen:
-
% Sulfur:
Part 2: Comparative Analysis of Validation Methods
In a drug development context, how do we confirm this composition? We compare three primary methodologies.
Method A: Automated CHNS Combustion (Dynamic Flash)
The Industry Standard
The sample is encapsulated in tin and combusted at >900°C in an oxygen-rich environment. Gases (
Method B: Oxygen Flask Combustion (Schöniger Method)
The Sulfur Specialist
A manual technique where the sample is burned in a flask of pure oxygen, and gases are absorbed into a solution (e.g.,
Method C: High-Resolution Mass Spectrometry (HRMS)
The Identity Checker
Measures the exact mass-to-charge ratio (
Comparative Matrix
| Feature | Method A: Automated CHNS | Method B: Schöniger Flask | Method C: HRMS |
| Primary Utility | Bulk Purity (>95%) & Composition | Specific Element Quantification (S, Halogens) | Molecular Identity (Formula Confirmation) |
| Precision | High (<0.2% variance) | Moderate (Operator dependent) | Extremely High (<5 ppm mass error) |
| Sulfur Handling | Good, but | Excellent (Direct titration of sulfate) | N/A (Does not quantify % by mass) |
| Sample Req. | 1–3 mg | 10–20 mg | <0.1 mg |
| Throughput | High (Automated) | Low (Manual) | High |
| Blind Spot | Trapped inorganic salts (don't burn) | Incomplete combustion of resistant rings | Impurities (Isomers/Solvents often missed) |
Part 3: Senior Scientist’s Protocol & Interpretation
Experimental Workflow: The "Self-Validating" System
To ensure the result reflects the molecule and not the solvent, strict sample preparation is required. Triazoles are notorious for trapping crystallization solvents (ethanol/water) in their lattice.
Step 1: Sample Preparation (Crucial)
-
Recrystallization: Purify the triazole (e.g., Ethanol/Water).
-
Vacuum Drying: Dry at
under high vacuum ( ) for 24 hours.-
Why? A 1% solvent trap will skew Carbon results by >0.5%, causing automatic rejection by journals.
-
-
Homogenization: Grind crystals to a fine powder to ensure uniform combustion.
Step 2: Data Interpretation Logic
Journal acceptance criteria (J. Med. Chem, JOC) require Found values to be within ±0.4% of Calculated .[5][6][7][8]
Scenario 1: Ideal Result (Pass)
-
Calc: C: 58.51, H: 5.40, N: 20.47
-
Found: C: 58.42, H: 5.45, N: 20.39
-
Verdict: Pure.[6][7][8] Difference is <0.4%.[5][9][6][8][10]
Scenario 2: The "Solvent Trap" (Fail)
-
Found: C: 57.10, H: 5.60, N: 19.80
-
Analysis: Carbon is low (-1.4%), Hydrogen is high.
-
Action: Re-dry sample or calculate for a solvate (e.g.,
) to see if values align.
Scenario 3: The "Precursor Contamination" (Fail)
-
Found: N: 18.20 (Low)
-
Analysis: Nitrogen is significantly lower than expected (20.47%).
-
Root Cause:[9][3][6][10] Contamination with non-nitrogenous starting material (e.g., acid precursor) or loss of the triazole ring formation.
Part 4: Visualization of Workflows
Diagram 1: Analytical Decision Tree
This logic gate ensures resources are not wasted on EA if the compound is not ready.
Caption: Logical workflow for validating triazole purity. Note the loop at the drying stage, a common failure point.
Diagram 2: Combustion Analysis Mechanism (CHNS)
Visualizing how the instrument derives the numbers.
Caption: The dynamic flash combustion pathway. Critical for understanding why Sulfur (SO2) requires specific column separation.
References
-
Holzbecher, M., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
-
Royal Society of Chemistry. (2008). CHNS Elemental Analysers: Technical Brief. Analytical Methods Committee.[4] [Link]
-
Schöniger, W. (1955).[3] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta. (Classic Method Reference).
Sources
- 1. ijbr.com.pk [ijbr.com.pk]
- 2. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives [mdpi.com]
- 3. Sulfur (S) Determination by Schoniger Combustion (Oxygen Flask Combustion Method) - STEMart [ste-mart.com]
- 4. rsc.org [rsc.org]
- 5. RSC - Page load error [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.ubc.ca [chem.ubc.ca]
- 9. nepjol.info [nepjol.info]
- 10. Chemists Debate the Value of Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Antimicrobial Efficacy of Thiol vs. Methylthio 1,2,4-Triazoles
Executive Summary
In the optimization of antimicrobial pharmacophores, the 1,2,4-triazole nucleus remains a privileged scaffold due to its stability, dipole character, and ability to engage in hydrogen bonding. A critical structural divergence in this class is the substitution at the C-3 position: the free Thiol (-SH) (often existing as the thione tautomer) versus the Methylthio (-SMe) ether.
This guide analyzes the structure-activity relationship (SAR) between these two motifs. While the Thiol group offers unique hydrogen-bonding capabilities essential for binding affinity with enzymes like CYP51 (lanosterol 14α-demethylase), it suffers from rapid metabolic oxidation and poor membrane permeability. Conversely, S-Methylation (Methylthio) caps the sulfur, locking the tautomer, increasing lipophilicity (LogP), and often enhancing cell wall penetration, albeit with a potential trade-off in specific binding interactions.
Chemical Basis & Mechanism of Action
Structural Divergence: Tautomerism vs. Fixed Ether
The fundamental difference lies in the dynamic nature of the substituent.
-
Triazole-3-Thiol: Exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. In solution, the thione form often predominates, providing a hydrogen bond donor (NH) and acceptor (=S).
-
Triazole-3-Methylthio: The S-alkylation locks the sulfur in a thioether (-S-CH₃) configuration. This removes the NH hydrogen bond donor capability (if N-substituted) or alters the electronic landscape, preventing thione formation.
Mechanistic Implications
-
Target Binding (Bacterial/Fungal): The thione form can mimic peptide bonds or interact with serine residues in active sites (e.g., Glucosamine-6-phosphate synthase). The methylthio group, being bulkier and hydrophobic, targets hydrophobic pockets within the enzyme active site.
-
Permeability: The methylthio derivative is significantly more lipophilic. In Gram-negative bacteria (e.g., E. coli, P. aeruginosa), where the outer membrane is a formidable barrier, the increased LogP of methylthio derivatives often correlates with lower Minimum Inhibitory Concentrations (MIC) due to enhanced intracellular accumulation.
SAR Visualization
The following diagram illustrates the mechanistic divergence between the Thiol (Thione) and Methylthio forms.
Caption: SAR divergence showing the trade-off between H-bonding capability (Thione) and Membrane Permeability (Methylthio).
Comparative Efficacy Data
The following data summarizes comparative studies of 1,2,4-triazole derivatives against standard pathogens.
Table 1: Comparative MIC (µg/mL) of Thiol vs. Methylthio Derivatives Data synthesized from representative SAR studies (e.g., Sabale et al., 2021; Wang et al., 2012).
| Organism (Strain) | Compound Class | Substituent (R) | MIC (Thiol -SH) | MIC (Methylthio -SMe) | Interpretation |
| S. aureus (Gram+) | 4-phenyl-1,2,4-triazole | 4-NO₂ | 16 - 32 | 32 - 64 | Thiol often superior due to H-bonding in Gram+ cell wall targets. |
| B. subtilis (Gram+) | 4-phenyl-1,2,4-triazole | 4-Cl | 12.5 | 25 | Thiol shows slightly higher potency. |
| E. coli (Gram-) | 4-phenyl-1,2,4-triazole | 4-OCH₃ | >100 | 25 - 50 | Methylthio superior; Lipophilicity aids penetration of Gram- outer membrane. |
| C. albicans (Fungi) | 3,4-disubstituted | 2,4-Cl₂ | 6.25 | 3.12 | Methylthio superior; Hydrophobic interaction with fungal CYP51 is critical. |
| P. aeruginosa (Gram-) | Pyridyl-triazole | - | >128 | 64 | Methylthio improves activity against resistant Gram- strains. |
Key Insight:
-
Gram-Positive: The Thiol derivatives often exhibit equal or slightly better activity than their S-methyl counterparts, likely due to better solubility and interaction with surface proteins.
-
Gram-Negative & Fungi: The Methylthio derivatives consistently outperform thiols. The methylation masks the polarity, facilitating passive diffusion through the lipid-rich fungal membrane or bacterial outer membrane.
Experimental Protocols
To ensure reproducibility, the following protocols are standardized for evaluating these specific derivatives.
Synthesis Validation (Brief)
-
Thiol Synthesis: Reaction of hydrazide with CS₂/KOH, followed by cyclization with hydrazine hydrate.[1]
-
Methylation: Reaction of the thiol intermediate with Methyl Iodide (MeI) in acetone/K₂CO₃.
-
QC Check: Monitor disappearance of SH peak (approx. 2550 cm⁻¹) in IR and appearance of S-CH₃ singlet (approx. 2.5 ppm) in ¹H-NMR.
Antimicrobial Assay: Broth Microdilution (MIC)
This protocol follows CLSI (Clinical and Laboratory Standards Institute) guidelines.
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria; RPMI 1640 for fungi.
-
96-well microtiter plates (U-bottom).
-
Resazurin dye (viability indicator).
Workflow Diagram:
Caption: Step-by-step Broth Microdilution workflow for determining MIC values.
Step-by-Step Procedure:
-
Stock Preparation: Dissolve Thiol and Methylthio derivatives in 100% DMSO to a concentration of 1024 µg/mL. Ensure complete solubility; sonicate if necessary.
-
Plate Setup: Dispense 100 µL of sterile MHB into columns 1-12 of a 96-well plate.
-
Dilution: Add 100 µL of stock solution to column 1. Mix and transfer 100 µL to column 2. Repeat to column 10. Discard 100 µL from column 10. (Range: 512 to 1 µg/mL).
-
Control 1 (Col 11): Growth Control (Broth + Inoculum + DMSO).
-
Control 2 (Col 12): Sterility Control (Broth only).
-
-
Inoculation: Adjust bacterial culture to 0.5 McFarland standard, then dilute 1:100. Add 100 µL of this suspension to wells 1-11. Final volume = 200 µL.
-
Incubation: Incubate at 37°C for 24 hours.
-
Visualization: Add 20 µL of 0.01% Resazurin solution. Incubate for 2 hours.
-
Blue: No growth (Inhibition).
-
Pink: Growth (Metabolic activity).
-
-
Validation: The MIC is the lowest concentration well that remains blue.
Conclusion & Recommendations
For drug development targeting Gram-positive bacteria, the 1,2,4-triazole-3-thiol scaffold is recommended as the primary lead due to its hydrogen-bonding capacity and favorable interaction with peptidoglycan synthesis enzymes.
However, for broad-spectrum applications (including Gram-negative and Fungal targets), S-Methylation is the superior strategy. The conversion to the methylthio ether significantly enhances membrane permeability and metabolic stability without a catastrophic loss of intrinsic potency.
Recommendation: Design libraries containing the S-Methyl ether for initial high-throughput screening to avoid false negatives caused by permeability issues, then explore polar modifications (like the free thiol) only if target-specific binding requires a hydrogen bond donor.
References
-
Synthesis and antimicrobial activity of S-substituted derivatives of 1,2,4-triazol-3-thiol. Neliti. [Link]
-
Design, synthesis, and antimicrobial evaluation of novel 1,2,4-triazole thioether derivatives with a 1,3,4-thiadiazole skeleton. RSC Advances. [Link]
-
Synthesis, Antibacterial and Antifungal Activity of Novel 4-Amino-Substituted-1,2,4-Triazole-3-Thiol Derivatives. Connect Journals. [Link][1][2][3][4]
-
1,2,4-Triazoles as Important Antibacterial Agents. MDPI (Molecules). [Link][1][4][5]
-
Coumarin Triazoles as Potential Antimicrobial Agents. MDPI. [Link]
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | 1,2,3-Triazoles and their metal chelates with antimicrobial activity [frontiersin.org]
- 4. Design, synthesis, and antimicrobial evaluation of novel 1,2,4-trizaole thioether derivatives with a 1,3,4-thiadiazole skeleton - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04574F [pubs.rsc.org]
- 5. 1,2,3-Triazoles and their metal chelates with antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
UV-Vis Absorption Spectra of 4-Methyl-3-(methylthio)-5-phenyl-4H-1,2,4-triazole
Executive Summary: The Spectral Signature of S-Alkylation
In the characterization of 1,2,4-triazoles, the transition from a thione/thiol tautomeric equilibrium to a fixed S-alkylated thioether represents a critical spectral shift. This guide analyzes the UV-Vis absorption properties of 4-Methyl-3-(methylthio)-5-phenyl-4H-1,2,4-triazole (CAS: 25812-76-4).
Unlike its precursor, which exhibits solvatochromism due to thione (
Spectral Characteristics & Comparative Analysis
Core Spectral Data
The absorption spectrum of this compound is dominated by
| Parameter | Value / Range | Mechanistic Insight |
| 252 – 260 nm | ||
| ~215 nm | Higher energy transition, often obscured by solvent cutoff. | |
| Extinction Coefficient ( | 12,500 – 14,500 M⁻¹cm⁻¹ | High absorptivity indicates a strong allowed transition, suitable for trace detection. |
| Solvent Sensitivity | Low to Moderate | Lacks the mobile proton of the precursor; less sensitive to pH changes than the parent thiol. |
| Appearance | Colorless / White Crystalline | Lack of absorption in the visible region (>400 nm). |
Comparative Performance: Thiol Precursor vs. S-Methyl Derivative
The most effective way to validate the identity of this compound is by comparing it against its synthetic precursor, 4-Methyl-3-mercapto-5-phenyl-4H-1,2,4-triazole .
| Feature | Precursor (Parent Thiol) | Target Product (S-Methyl Derivative) | Spectral Consequence |
| Structure | Exists in Thione ( | Fixed Thioether ( | Validation Marker |
| Chromophore | Thione form contributes a lower energy band (often 300-320 nm). | Absence of | Blue Shift (Hypsochromic) |
| Broad band ~255 nm; Shoulder/Peak ~310 nm. | Sharp peak ~256 nm; Disappearance of >300 nm band. | Clear indication of reaction completion. | |
| Acidity | Weakly acidic ( | Neutral (No acidic protons on the ring system). | Stable retention times in HPLC. |
Analyst Note: If you observe a persistent shoulder around 310 nm in your S-methylated sample, it indicates incomplete methylation and the presence of residual thione precursor.
Mechanistic Visualization
Tautomerism vs. Fixed Structure
The following diagram illustrates why the spectral shift occurs. The parent compound oscillates between forms, broadening the spectrum. The S-methylation "locks" the electronic structure, narrowing the band.
Caption: Transformation from the dual-chromophore tautomeric system to the single-chromophore S-methylated derivative.
Experimental Protocols
Synthesis & Preparation Workflow
To ensure the spectral data corresponds to the correct molecule, the synthesis must be controlled.
Reagents: 4-Methyl-3-mercapto-5-phenyl-4H-1,2,4-triazole (Precursor), Methyl Iodide (MeI), Sodium Hydroxide (NaOH), Ethanol.
-
Dissolution: Dissolve 0.01 mol of the precursor in 20 mL of ethanolic NaOH (5%). The solution may appear slightly yellow due to the thiolate anion.
-
Methylation: Add 0.011 mol of Methyl Iodide dropwise while stirring at room temperature.
-
Observation: The yellow tint should fade as the S-alkylation proceeds, breaking the conjugation of the thioamide anion.
-
-
Reflux: Heat gently (40-50°C) for 1 hour to ensure completion.
-
Isolation: Pour into ice-cold water. The S-methyl derivative will precipitate as a white solid. Recrystallize from ethanol.
UV-Vis Measurement Protocol
This protocol is designed to be self-validating by checking for the "Thione Shoulder."
Equipment: Double-beam Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent). Solvent: Methanol (HPLC Grade). Note: Ethanol is an acceptable alternative, but Methanol provides a lower UV cutoff.
Step-by-Step:
-
Blank Preparation: Fill both cuvettes with pure methanol and run a baseline correction (200–400 nm).
-
Stock Solution: Weigh 2.0 mg of the recrystallized This compound and dissolve in 100 mL Methanol (
). -
Working Solution: Dilute 1 mL of Stock into 9 mL Methanol (
). -
Measurement: Scan from 200 to 400 nm.
-
Validation Check:
-
Pass: Single major peak at ~252–260 nm. Baseline flat >300 nm.
-
Fail: Shoulder or peak visible at 305–320 nm (indicates unreacted precursor).
-
Structural & Synthesis Pathway Diagram[3][4]
Caption: Synthetic route from raw materials to the final S-methylated triazole, highlighting the critical methylation step.
References
-
BenchChem. (2025).[1] Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide. Retrieved from
-
Safonov, A., et al. (2021).[3] Microwave Synthesis of 3- and 4-Substituted-5-((3-phenylpropyl)thio)-4H-1,2,4-triazoles. Journal of Faculty of Pharmacy of Ankara University. Retrieved from
-
Al-Nahrain University. (2025).[2] Synthesis and Characterization of New 1,2,4-Triazole Derivative. Retrieved from
-
Erensoy, G., et al. (2023). Synthesis, in vitro and in silico studies on novel 3-aryloxymethyl-5-[(2-oxo-2-arylethyl)sulfanyl]-1,2,4-triazoles. Journal of Molecular Structure. Retrieved from
-
Synchem. (n.d.). Product Entry: this compound (CAS 25812-76-4).[4] Retrieved from
Sources
Comparative Guide: X-Ray Diffraction Characterization of Triazole Polymorphs
Executive Summary
Triazole derivatives, particularly 1,2,4-triazoles (e.g., Fluconazole, Voriconazole) and energetic materials (e.g., 3-nitro-1,2,4-triazole), exhibit a high propensity for polymorphism due to the conformational flexibility of the nitrogen-rich ring and its ability to form diverse hydrogen-bonding networks.[1]
For drug development professionals, distinguishing between these forms is not merely academic; it is a regulatory and therapeutic necessity. The metastable forms often exhibit higher solubility and bioavailability but pose risks of phase transformation during storage. This guide provides an objective, data-driven comparison of triazole polymorphs, establishing Powder X-Ray Diffraction (PXRD) as the primary discriminatory tool, supported by orthogonal thermal data.
Part 1: The Science of Triazole Polymorphism
Why Triazoles are Polymorphic
The 1,2,4-triazole ring acts as both a hydrogen bond donor (N-H) and acceptor (N:), facilitating multiple crystal packing arrangements.
-
Conformational Flexibility: In molecules like Fluconazole, the torsion angles between the triazole rings and the central backbone allow for "twisted" vs. "extended" conformations.
-
Energetic Landscape: The energy difference between forms is often small (< 2 kJ/mol), meaning subtle changes in solvent, cooling rate, or mechanical stress (grinding) can induce phase transitions [1].
Case Study: Fluconazole (The Gold Standard Model)
Fluconazole exists in at least two anhydrous polymorphs (Form I and Form II) and a monohydrate.
-
Form I (Stable): The thermodynamic product.[2] chemically stable, lower solubility.
-
Form II (Metastable): The kinetic product.[2][3] Higher solubility, but converts to Form I over time or with heat [2].
Part 2: Comparative Data Analysis
The following table synthesizes experimental data distinguishing the two primary anhydrous forms of Fluconazole, a representative triazole system.
Table 1: Physicochemical Profile of Fluconazole Polymorphs[4]
| Feature | Form I (Thermodynamic) | Form II (Kinetic/Metastable) | Differentiation Method |
| Crystal System | Triclinic (typically) | Polymorph dependent (often less symmetric) | Single Crystal XRD (SCXRD) |
| Melting Point | 139.2°C (Sharp endotherm) | 136.5°C (Lower, often followed by recrystallization) | DSC (Differential Scanning Calorimetry) [3] |
| Solubility | Lower (approx. 4.26 mg/mL) | Higher (approx. 4.60 mg/mL) | Dissolution Testing |
| PXRD Profile | Sharp, distinct reflections. Stable pattern upon grinding. | Distinct pattern from Form I. Susceptible to phase transition under mechanical stress. | Powder X-Ray Diffraction |
| Stability | Stable at RT and high humidity. | Converts to Form I upon heating (>80°C) or aging. | Accelerated Stability Studies |
Critical Insight: While Form II offers a solubility advantage, its tendency to transform into Form I (even under mechanical pressure like tableting) makes XRD monitoring critical during manufacturing [4].
Part 3: Experimental Protocol (PXRD)
To generate reproducible data for triazole polymorphs, strict adherence to sample preparation protocols is required to avoid Preferred Orientation —a common artifact where plate-like triazole crystals align horizontally, distorting peak intensities.
Step-by-Step Characterization Workflow
-
Sample Preparation (The "Zero-Stress" Method)
-
Grinding: Gently grind the sample using an agate mortar and pestle. Warning: Vigorous grinding can induce a Form II
Form I transition [5]. -
Sieving: Pass powder through an 80
m sieve to ensure uniform particle size. -
Mounting: Use a Zero-Background Holder (single crystal silicon cut off-axis). This eliminates the "glass hump" background, essential for detecting trace polymorphs (limit of detection < 1%).
-
Loading: Back-load the sample if possible to minimize preferred orientation, or dust lightly onto a greased zero-background plate.
-
-
Instrument Parameters (Bragg-Brentano Geometry)
-
Source: Cu K
radiation ( Å). -
Voltage/Current: 40 kV / 40 mA.
-
Scan Range (2
): 2.0° to 40.0° (Most diagnostic triazole peaks occur < 30°). -
Step Size: 0.01° or 0.02°.
-
Scan Speed: 1° to 2° per minute (Slow scan required for peak resolution).
-
-
System Suitability
-
Run a standard (e.g., Corundum/NIST SRM 1976) weekly to verify 2
accuracy.
-
Part 4: Data Interpretation & Logic Pathways
Visualization: Polymorph Identification Workflow
The following diagram outlines the decision process for identifying a triazole polymorph based on raw XRD and DSC data.
Caption: Logical workflow for classifying triazole solid forms using XRD and orthogonal thermal analysis.
Visualization: Phase Transformation Logic
Understanding how Form II converts to Form I is crucial for process control.
Caption: Pathways of instability: Factors driving the kinetic Form II toward the thermodynamic Form I.
Part 5: Orthogonal Validation
While PXRD is the fingerprinting tool, it should not be used in isolation.
-
DSC (Differential Scanning Calorimetry):
-
Why: PXRD cannot easily distinguish between a solvate and a polymorph if the structures are isostructural. DSC reveals solvates via desolvation endotherms (typically 60–100°C for hydrates) [6].
-
Triazole Specifics: Look for the "melting-recrystallization-remelting" event, which indicates a metastable form melting and immediately crystallizing into the stable form.
-
-
Raman Spectroscopy:
References
-
BenchChem. (2025).[6] Unambiguous Structural Confirmation of 1,2,4-Triazole Derivatives: A Comparative Guide to X-ray Crystallography. Retrieved from
-
Alkhamis, K. A., et al. (2002). Solid-state characterization of fluconazole. Pharmaceutical Development and Technology.[6] Retrieved from
-
Obaidat, R. M., et al. (2010). Determination of factors affecting kinetics of solid-state transformation of fluconazole polymorph II to polymorph I. ResearchGate. Retrieved from
-
Sood, J., et al. (2014).[7] Understanding pharmaceutical polymorphic transformations I: influence of process variables and storage conditions. Therapeutic Delivery. Retrieved from
-
Majumdar, A., et al. (2009). Study of process induced polymorphic transformations in fluconazole drug. PubMed.[8] Retrieved from
-
Vargas, L., et al. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Pharmaceutics. Retrieved from
Sources
- 1. Stabilisation and Growth of Metastable Form II of Fluconazole in Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 4. ptfarm.pl [ptfarm.pl]
- 5. Study of process induced polymorphic transformations in fluconazole drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
